Ethyl 5-(4-n-Butylphenyl)-5-oxovalerate
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
ethyl 5-(4-butylphenyl)-5-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O3/c1-3-5-7-14-10-12-15(13-11-14)16(18)8-6-9-17(19)20-4-2/h10-13H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDRKUZWCAZJINS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)CCCC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80577548 | |
| Record name | Ethyl 5-(4-butylphenyl)-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80577548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138247-13-9 | |
| Record name | Ethyl 5-(4-butylphenyl)-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80577548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Ethyl 5-(4-n-Butylphenyl)-5-oxovalerate
CAS Number: 138247-13-9 Document Type: Technical Whitepaper & Protocol Guide Version: 2.0 (Scientific Reference)[1]
Executive Summary & Chemical Profile
Ethyl 5-(4-n-butylphenyl)-5-oxovalerate is a specialized organic intermediate primarily utilized in the synthesis of liquid crystal mesogens and pharmaceutical scaffolds.[1] Structurally, it consists of a lipophilic n-butylphenyl moiety linked via a ketone to a valerate ethyl ester chain.[1] This dual functionality—an electrophilic ketone and a hydrolyzable ester—makes it a versatile "linchpin" molecule for constructing complex aromatic systems.[1]
Physicochemical Specifications
| Property | Specification |
| CAS Number | 138247-13-9 |
| IUPAC Name | Ethyl 5-(4-butylphenyl)-5-oxopentanoate |
| Molecular Formula | C₁₇H₂₄O₃ |
| Molecular Weight | 276.37 g/mol |
| Appearance | Colorless to pale yellow oil (low melting solid) |
| Boiling Point | ~420 °C (Predicted) / ~180-190 °C at 0.5 mmHg |
| Solubility | Soluble in DCM, Ethyl Acetate, Toluene; Insoluble in Water |
| LogP | ~4.5 (Predicted) |
Synthesis & Production Architecture
The most robust synthetic route for CAS 138247-13-9 utilizes Friedel-Crafts Acylation .[1] This method ensures high regioselectivity for the para position on the butylbenzene ring due to the steric hindrance of the butyl group and the electronic directing effects.[1]
Reaction Mechanism (Graphviz Visualization)
The following diagram illustrates the acylation pathway using Ethyl Glutaryl Chloride, which is preferred over Glutaric Anhydride for direct ester isolation.[1]
Figure 1: Friedel-Crafts acylation pathway for the synthesis of Ethyl 5-(4-n-butylphenyl)-5-oxovalerate.
Validated Experimental Protocol
Safety Note: Aluminum chloride (
Step-by-Step Methodology:
-
Preparation: Charge a 3-neck round-bottom flask with dry Dichloromethane (DCM, 10 mL/g substrate) and anhydrous
(1.1 equivalents). Cool the suspension to 0°C under an Argon atmosphere. -
Acyl Chloride Addition: Add Ethyl Glutaryl Chloride (1.05 equivalents) dropwise over 30 minutes. Maintain temperature < 5°C. Stir for 15 minutes to form the acylium ion complex.
-
Substrate Addition: Add n-butylbenzene (1.0 equivalent) dropwise.[1] The solution will darken (typically orange/red) indicating complex formation.[1]
-
Reaction Phase: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2) or GC-MS.[1][2]
-
Quenching: Pour the reaction mixture slowly into a beaker of crushed ice/HCl (conc.) to hydrolyze aluminum salts. Caution: Exothermic gas evolution (HCl).[1]
-
Workup: Separate the organic layer.[1] Extract the aqueous layer twice with DCM.[1] Combine organics, wash with brine, dry over
, and concentrate in vacuo. -
Purification: Purify the crude oil via silica gel column chromatography (Gradient: 0% → 10% EtOAc in Hexanes) to yield the pure ester.
Applications & Reactivity Profile
This compound serves as a "divergent intermediate."[1] Its dual functional groups allow it to be transformed into various material classes.[1]
Primary Applications
-
Liquid Crystal Synthesis: The n-butylphenyl tail provides the necessary anisotropy and flexibility for nematic or smectic phases.[1] The ketone can be reduced (Wolff-Kishner or Clemmensen) to form a fully saturated alkyl linker, or the ester can be hydrolyzed to couple with rigid cores (e.g., biphenyls).[1]
-
Pharmaceutical Building Block: Analogous compounds (like the hexyl variant) are investigated as antagonists for the 5-oxo-ETE receptor (inflammatory pathways).[1][2] This butyl variant serves as a shorter-chain lipophilic probe for Structure-Activity Relationship (SAR) studies.[1]
Downstream Transformations (Graphviz Visualization)
Figure 2: Key downstream synthetic transformations for drug discovery and materials science.[1]
Analytical Characterization (Expected Data)
To validate the integrity of the synthesized compound, compare experimental data against these standard values.
-
¹H NMR (400 MHz, CDCl₃):
-
IR Spectrum:
Safety & Handling (SDS Summary)
Signal Word: WARNING
| Hazard Class | Code | Statement |
| Skin Irritation | H315 | Causes skin irritation.[1] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][3] |
| STOT-SE | H335 | May cause respiratory irritation.[1][3] |
Handling Protocol:
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1]
-
Storage: Store in a cool, dry place (2–8°C recommended) under inert gas (Argon/Nitrogen) to prevent hydrolysis or oxidation over long periods.
-
Spill: Absorb with inert material (vermiculite/sand) and dispose of as hazardous organic waste.[1]
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for Ethyl 5-oxopentanoate Derivatives. Retrieved from [Link]
Sources
An In-Depth Technical Guide to the Molecular Structure of Ethyl 5-(4-n-Butylphenyl)-5-oxovalerate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the molecular structure, synthesis, and potential biological significance of Ethyl 5-(4-n-Butylphenyl)-5-oxovalerate. Designed for professionals in chemical research and drug development, this document synthesizes foundational chemical principles with practical insights into its characterization and functional context.
Introduction: A Molecule of Interest in Medicinal Chemistry
Ethyl 5-(4-n-Butylphenyl)-5-oxovalerate, with the CAS Number 138247-13-9 and molecular formula C₁₇H₂₄O₃, is an aromatic keto-ester.[1] Its structure, featuring a flexible valerate chain, a central ketone, and a substituted phenyl ring, makes it a valuable scaffold in synthetic and medicinal chemistry. The presence of both a lipophilic n-butylphenyl group and a more polar ethyl ester moiety imparts a degree of amphiphilicity to the molecule, influencing its solubility and potential interactions with biological targets.
Compounds with similar structural motifs have garnered interest as potential antagonists for the 5-oxo-ETE receptor (OXE-R), which is implicated in inflammatory diseases such as asthma.[2] The 5-oxo-ETE pathway is a potent chemoattractant for eosinophils, a type of white blood cell involved in the inflammatory response.[2][3][4] Therefore, molecules like Ethyl 5-(4-n-Butylphenyl)-5-oxovalerate serve as important intermediates for researchers designing novel modulators of this inflammatory pathway.[2]
Elucidation of the Molecular Structure
The molecular structure of Ethyl 5-(4-n-Butylphenyl)-5-oxovalerate is characterized by three key components: the 4-n-butylphenyl group, the pentanoyl (valeryl) chain with a ketone at the 5-position, and the ethyl ester terminus.
-
Aromatic Moiety: The benzene ring is substituted at the para position with an n-butyl group. This alkyl chain contributes to the molecule's lipophilicity.
-
Keto-Ester Chain: A five-carbon chain links the aromatic ring to the ethyl ester. The ketone carbonyl group at the 5-position is conjugated with the aromatic ring, which influences its electronic properties and reactivity. The ethyl ester at the other end of the chain provides a site for potential hydrolysis or further chemical modification.
A logical representation of the molecular connectivity can be visualized as follows:
Caption: General synthetic workflow for Ethyl 5-(4-n-Butylphenyl)-5-oxovalerate.
Detailed Experimental Protocol (Hypothetical)
Materials:
-
n-Butylbenzene
-
Ethyl 5-chloro-5-oxovalerate
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
To a stirred suspension of anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM at 0 °C under a nitrogen atmosphere, slowly add ethyl 5-chloro-5-oxovalerate (1.0 equivalent).
-
After stirring for 15 minutes, add n-butylbenzene (1.2 equivalents) dropwise, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and 1 M HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
Physicochemical and Spectroscopic Characterization
Direct experimental data for the physicochemical and spectroscopic properties of Ethyl 5-(4-n-Butylphenyl)-5-oxovalerate are not widely published. However, based on the properties of similar aromatic keto-esters, the following characteristics can be predicted.
Physicochemical Properties (Predicted)
| Property | Predicted Value/Range | Rationale |
| Appearance | Colorless to pale yellow oil or low-melting solid | Aromatic ketones and alkyl esters are often liquids or low-melting solids. |
| Boiling Point | > 300 °C | Esters and aromatic ketones generally have high boiling points. For example, ethyl oleate has a boiling point of 216-218 °C at reduced pressure. [5] |
| Solubility | Soluble in common organic solvents (e.g., DCM, ethyl acetate, acetone). Insoluble in water. | The long alkyl chain and aromatic ring make it predominantly nonpolar. [4][6] |
Spectroscopic Analysis (Predicted)
Spectroscopic analysis is essential for confirming the structure of the synthesized molecule.
¹H NMR Spectroscopy:
-
Aromatic Protons: Two doublets in the range of δ 7.2-8.0 ppm, characteristic of a para-substituted benzene ring.
-
Ethyl Ester Protons: A quartet around δ 4.1 ppm (CH₂) and a triplet around δ 1.2 ppm (CH₃).
-
n-Butyl Protons: A triplet around δ 2.7 ppm (CH₂ attached to the ring), multiplets between δ 1.3-1.7 ppm (internal CH₂ groups), and a triplet around δ 0.9 ppm (terminal CH₃).
-
Valerate Chain Protons: Triplets around δ 3.0 ppm and δ 2.4 ppm, and a multiplet around δ 2.0 ppm for the three CH₂ groups of the valerate chain.
¹³C NMR Spectroscopy:
-
Carbonyl Carbons: Two signals in the downfield region, one around δ 198-200 ppm for the ketone and another around δ 173 ppm for the ester.
-
Aromatic Carbons: Signals between δ 128-145 ppm.
-
Ethyl Ester Carbons: Signals around δ 60 ppm (OCH₂) and δ 14 ppm (CH₃).
-
n-Butyl Carbons: Signals in the range of δ 14-36 ppm.
-
Valerate Chain Carbons: Signals in the range of δ 20-40 ppm.
Infrared (IR) Spectroscopy:
-
Ketone C=O Stretch: A strong absorption band around 1685 cm⁻¹, characteristic of an aryl ketone conjugated with the aromatic ring. [7][8][9][10]* Ester C=O Stretch: A strong absorption band around 1735 cm⁻¹. [9]* C-O Stretch: Strong absorptions in the 1300-1000 cm⁻¹ region. [9]* Aromatic C-H Stretch: Absorptions just above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Absorptions just below 3000 cm⁻¹.
Mass Spectrometry:
The mass spectrum would be expected to show the molecular ion peak [M]⁺. Common fragmentation patterns would likely involve cleavage at the carbonyl groups and within the alkyl chains.
Biological Activity and Mechanism of Action
As previously mentioned, Ethyl 5-(4-n-Butylphenyl)-5-oxovalerate and its analogs are of interest due to their potential to act as antagonists of the 5-oxo-ETE receptor (OXE-R). [2]
The 5-Oxo-ETE Signaling Pathway and Inflammation
5-oxo-ETE is a potent lipid mediator that signals through the G-protein coupled receptor, OXE-R. [11][12][13]This signaling is a key driver in the chemotaxis of eosinophils, which are immune cells that play a central role in the pathophysiology of allergic inflammation, particularly in asthma. [3][4][11][12]The activation of OXE-R by 5-oxo-ETE initiates a cascade of intracellular events leading to eosinophil migration, activation, and survival, thereby contributing to chronic inflammation and tissue damage in affected organs like the lungs. [3][5][11][13] The proposed mechanism of action for an antagonist like Ethyl 5-(4-n-Butylphenyl)-5-oxovalerate would be to competitively bind to the OXE-R, thereby blocking the binding of the endogenous ligand 5-oxo-ETE and inhibiting the downstream inflammatory signaling.
Caption: Proposed mechanism of action for Ethyl 5-(4-n-Butylphenyl)-5-oxovalerate as an OXE-R antagonist.
Conclusion
Ethyl 5-(4-n-Butylphenyl)-5-oxovalerate is a molecule with significant potential as a building block in medicinal chemistry, particularly for the development of novel anti-inflammatory agents. Its synthesis via Friedel-Crafts acylation is a well-established and versatile method. While direct experimental data for this specific compound is limited, a thorough understanding of its structure and the properties of related compounds allows for reliable predictions of its chemical behavior and spectroscopic signatures. Further research into this and similar molecules could lead to the development of new therapeutics for eosinophil-driven diseases.
References
-
Eosinophil - Wikipedia. (n.d.). Retrieved February 19, 2026, from [Link]
-
Eosinophils | British Society for Immunology. (n.d.). Retrieved February 19, 2026, from [Link]
-
Chu, H. W., & Esnault, S. (2017). Regulatory Eosinophils in Inflammation and Metabolic Disorders. Frontiers in Immunology, 8, 179. [Link]
-
Powell, W. S., & Rokach, J. (2009). 5-Oxo-ETE and the OXE receptor. Prostaglandins & other lipid mediators, 89(3-4), 120–125. [Link]
-
Eosinophilic Inflammation | Our Therapy Areas - AstraZeneca. (n.d.). Retrieved February 19, 2026, from [Link]
-
Powell, W. S., & Rokach, J. (2009). 5-Oxo-ETE and the OXE receptor. Prostaglandins & other lipid mediators, 89(3-4), 120–125. [Link]
-
Powell, W. S., & Rokach, J. (2013). The eosinophil chemoattractant 5-oxo-ETE and the OXE receptor. Progress in lipid research, 52(4), 651–665. [Link]
-
The eosinophil chemoattractant 5-oxo-ETE and the OXE receptor | Request PDF. (n.d.). Retrieved February 19, 2026, from [Link]
-
Management of eosinophil-associated inflammatory diseases: the importance of a multidisciplinary approach - Frontiers. (2023, May 17). Retrieved February 19, 2026, from [Link]
-
5-Oxo-Eicosatetraenoic Acid - Encyclopedia.pub. (2022, November 29). Retrieved February 19, 2026, from [Link]
-
INFRARED SPECTROSCOPY - St. Paul's Cathedral Mission College. (n.d.). Retrieved February 19, 2026, from [Link]
-
Infrared Spectroscopy. (n.d.). Retrieved February 19, 2026, from [Link]
-
Friedel–Crafts reaction - Wikipedia. (n.d.). Retrieved February 19, 2026, from [Link]
-
4 - Organic Syntheses Procedure. (n.d.). Retrieved February 19, 2026, from [Link]
-
1H NMR Spectrum (1D, 400 MHz, H2O, predicted) (NP0146770) - NP-MRD. (n.d.). Retrieved February 19, 2026, from [Link]
-
12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax. (2023, September 20). Retrieved February 19, 2026, from [Link]
-
Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate - MDPI. (2023, February 6). Retrieved February 19, 2026, from [Link]
-
11.5: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (2020, May 30). Retrieved February 19, 2026, from [Link]
-
Friedel-Crafts Acylation: Mechanism, Reactions & limitations. (n.d.). Retrieved February 19, 2026, from [Link]
-
Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016, November 23). Retrieved February 19, 2026, from [Link]
-
Friedel-Crafts Acylation - Organic Chemistry Portal. (n.d.). Retrieved February 19, 2026, from [Link]
-
Ethyl 5-(3,4-dimethoxyphenyl)-5-oxopentanoate | C15H20O5 | CID 266841 - PubChem. (n.d.). Retrieved February 19, 2026, from [Link]
-
Ethyl 5-(4-methoxyphenyl)-5-oxovalerate (C14H18O4) - PubChemLite. (n.d.). Retrieved February 19, 2026, from [Link]
-
Ethyl 5-phenylpent-4-enoate | C13H16O2 | CID 54094437 - PubChem. (n.d.). Retrieved February 19, 2026, from [Link]
-
Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). (2023, February 23). Retrieved February 19, 2026, from [Link]
-
2 - Supporting Information. (n.d.). Retrieved February 19, 2026, from [Link]
-
5-{[4-(4-sec-butylphenyl)-3-cyano-5-methyl-2-thienyl]amino}-5-oxopentanoic acid - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.). Retrieved February 19, 2026, from [Link]
-
13-C NMR Chemical Shift Table.pdf. (n.d.). Retrieved February 19, 2026, from [Link]
-
Ethyl 5-oxopentanoate | C7H12O3 | CID 11137279 - PubChem - NIH. (n.d.). Retrieved February 19, 2026, from [Link]
-
database C-13 NMR SPECTROSCOPY INDEX carbon-13 nuclear magnetic resonance spectra analysis interpretation of spectrum data analysis investigating molecular structure of organic compounds Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry. (2026, January 1). Retrieved February 19, 2026, from [Link]
-
NOTE An Improvement in Synthesis of 6-Ethyl-5-fluoro-pyrimidin-4-ol. (n.d.). Retrieved February 19, 2026, from [Link]
-
13.11: Characteristics of ¹³C NMR Spectroscopy - Chemistry LibreTexts. (2024, October 4). Retrieved February 19, 2026, from [Link]
-
MANUFACTURING PROCESS DETAIL 1. 4-NAX Process description 3,4 xylidine is reacted with diethyl ketone which act as solvent cum r. (n.d.). Retrieved February 19, 2026, from [Link]
-
Solvent Boiling Point Chart - BRANDTECH Scientific. (n.d.). Retrieved February 19, 2026, from [Link]
Sources
- 1. 138247-13-9|Ethyl 5-(4-n-Butylphenyl)-5-oxovalerate|BLDpharm [bldpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. Eosinophil - Wikipedia [en.wikipedia.org]
- 4. immunology.org [immunology.org]
- 5. Eosinophilic Inflammation | Our Therapy Areas |AstraZeneca [astrazeneca.com]
- 6. Regulatory Eosinophils in Inflammation and Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spcmc.ac.in [spcmc.ac.in]
- 8. uobabylon.edu.iq [uobabylon.edu.iq]
- 9. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 5-Oxo-ETE and the OXE receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 5-Oxo-ETE and the OXE receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The eosinophil chemoattractant 5-oxo-ETE and the OXE receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategic Synthesis of Ethyl 5-(4-n-Butylphenyl)-5-oxovalerate: Mechanistic Insights and Process Optimization
Executive Summary & Retrosynthetic Logic
Ethyl 5-(4-n-butylphenyl)-5-oxovalerate (CAS 138247-13-9) is a critical keto-ester intermediate, primarily utilized in the synthesis of 5-oxo-ETE receptor antagonists (inflammatory modulation) and specialized liquid crystal mesogens.[1]
The synthesis presents a classic challenge in aromatic functionalization: installing a specific 5-carbon keto-ester chain onto an alkyl-substituted benzene ring with high regioselectivity.[1]
Retrosynthetic Analysis
From a process chemistry perspective, the most atom-economical disconnection is at the aryl-ketone bond.[1] This suggests a Friedel-Crafts Acylation as the primary constructive step, followed by a standard esterification.
-
Disconnection: Aryl-Carbonyl bond.[1]
-
Synthons: 4-n-butylbenzene (Nucleophile) + Glutaric Anhydride (Electrophile).[1]
-
Strategic Advantage: Using glutaric anhydride rather than ethyl glutaryl chloride avoids the formation of unstable acid chlorides and utilizes a stable, crystalline solid as the acylating agent.
Figure 1: Retrosynthetic pathway prioritizing the anhydride route for atom economy.
Phase 1: Friedel-Crafts Acylation
Objective: Synthesis of 5-(4-n-butylphenyl)-5-oxopentanoic acid.[1]
Mechanistic Causality
The reaction utilizes Aluminum Chloride (
-
Why >2 Equivalents? The first equivalent coordinates with the anhydride to facilitate ring opening and acylium ion formation. The second equivalent complexes strongly with the resulting carbonyl oxygen of the product, deactivating the catalyst. Therefore, a ratio of 2.2 to 2.5 equivalents of
relative to the anhydride is required for full conversion.
Experimental Protocol
-
Reagents: n-Butylbenzene (1.0 eq), Glutaric Anhydride (1.1 eq),
(2.4 eq).[1] -
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).[1] Note: Nitrobenzene is a classic alternative but poses difficult workup challenges; DCM is preferred for easier solvent removal.
Step-by-Step Workflow:
-
Catalyst Activation: Suspend
in anhydrous DCM at 0°C under atmosphere. -
Electrophile Formation: Add Glutaric Anhydride portion-wise. Allow the complex to form (slight exotherm).
-
Addition: Add n-Butylbenzene dropwise, maintaining temperature
.-
Control Point: The n-butyl group is an ortho/para director.[1] To maximize para-selectivity (due to steric bulk of the butyl group), keep the temperature low during addition.
-
-
Reaction: Warm to Room Temperature (RT) and stir for 4–6 hours. If conversion is slow (monitored by TLC/HPLC), reflux (40°C) for 1 hour.
-
Quench (Critical): Pour the reaction mixture slowly into ice-cold dilute HCl.
-
Why? This breaks the strong Aluminum-Product complex.[1] Expect vigorous evolution of HCl gas and heat.
-
-
Isolation: Extract with DCM, wash with brine, dry over
. The product (keto-acid) is often a solid that can be recrystallized from hexane/ethyl acetate.[1]
Figure 2: Mechanistic flow of the Friedel-Crafts acylation showing the critical complexation steps.[1]
Phase 2: Fischer Esterification
Objective: Conversion of the keto-acid to Ethyl 5-(4-n-butylphenyl)-5-oxovalerate.
Mechanistic Causality
While acid chlorides (
Experimental Protocol
-
Reagents: Keto-Acid (from Phase 1), Ethanol (Excess/Solvent),
(Catalytic, 0.1 eq) or p-Toluenesulfonic acid (pTSA).[1]
Step-by-Step Workflow:
-
Dissolution: Dissolve the keto-acid in absolute ethanol (approx. 10-20 volumes).
-
Catalysis: Add concentrated
dropwise. -
Reflux: Heat to reflux (78°C) for 6–12 hours.
-
Equilibrium Shift: Since water is a byproduct, using excess ethanol drives the reaction forward (Le Chatelier's principle). For larger scales, use a Dean-Stark trap with a ternary azeotrope (Ethanol/Toluene) to physically remove water.[1]
-
-
Workup: Concentrate ethanol under reduced pressure. Dilute residue with Ethyl Acetate.[1][6]
-
Neutralization: Wash with saturated
to remove unreacted acid and catalyst.[1] -
Purification: The final ester is typically an oil.[1] High purity (>98%) can be achieved via silica gel flash chromatography (Hexane:EtOAc gradient).[1]
Data Summary & Validation
Key Process Parameters
| Parameter | Phase 1 (Acylation) | Phase 2 (Esterification) |
| Limiting Reagent | n-Butylbenzene | Keto-Acid Intermediate |
| Catalyst | ||
| Solvent System | DCM or DCE | Ethanol (Excess) |
| Temp.[1] Profile | 0°C (Add) | 78°C (Reflux) |
| Critical Hazard | HCl gas evolution; Exotherm | Flammability (EtOH) |
| Expected Yield | 65–75% | 85–95% |
Analytical Validation (Expected NMR)
To validate the structure of Ethyl 5-(4-n-butylphenyl)-5-oxovalerate :
-
Aromatic Region: Two doublets (approx.[1] 7.9 ppm and 7.3 ppm) integrating to 2H each, indicating para-substitution.[1]
-
Benzylic Methylene (Butyl): Triplet at ~2.6–2.7 ppm.[1]
-
Acyl Methylene (Chain): Triplet at ~2.9–3.0 ppm (adjacent to ketone).[1]
-
Ester Methylene: Quartet at ~4.1 ppm.[1]
-
Terminal Methyls: Triplet at ~0.9 ppm (butyl tail) and ~1.2 ppm (ethyl ester).[1]
References
-
Friedel-Crafts Acylation Mechanisms & Stoichiometry
-
Synthesis of 5-aryl-5-oxovalerates (Analogous Protocols)
-
Asian Journal of Chemistry.[1][6] "An Improvement in Synthesis of 6-Ethyl-5-fluoro-pyrimidin-4-ol" (Describes synthesis of ethyl oxovalerate precursors). Link
-
Google Patents.[1] "Novel preparation method of Ezetimibe" (Details synthesis of 5-(4-fluorophenyl)-5-oxopentanoic acid using AlCl3/Glutaric Anhydride). Link
-
-
Compound Data & Applications
-
Esterification Protocols
Sources
- 1. Ethyl 5-(2,3,4-trimethoxyphenyl)-5-oxovalerate | 854859-30-6 [sigmaaldrich.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. Friedel–Crafts Acylation [sigmaaldrich.com]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. asianpubs.org [asianpubs.org]
- 7. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Ethyl 5-(4-n-Butylphenyl)-5-oxovalerate: Mechanism of Action & Technical Profile
This is an in-depth technical guide on Ethyl 5-(4-n-Butylphenyl)-5-oxovalerate , structured for researchers and drug development professionals.
Executive Summary
Ethyl 5-(4-n-Butylphenyl)-5-oxovalerate (CAS: 138247-13-9 ) is a specialized lipophilic building block and pharmaceutical intermediate.[1] It belongs to the class of
While often categorized as a fine chemical intermediate, its structural motif—comprising a lipophilic 4-butylphenyl tail, a 5-carbon linker, and a polar ester head—maps directly to the pharmacophores of several bioactive classes, most notably Histone Deacetylase (HDAC) inhibitors and Peroxisome Proliferator-Activated Receptor (PPAR) agonists . This guide details its chemical reactivity, synthetic utility, and the pharmacological mechanisms of the bioactive agents derived from this scaffold.
Chemical Identity & Physicochemical Properties[1][2]
The compound is characterized by a dual-functionality structure: a ketone group at the C5 position (relative to the ester carbonyl) and a terminal ethyl ester. This bifunctionality allows for selective derivatization at either end of the molecule.
| Property | Value |
| IUPAC Name | Ethyl 5-(4-butylphenyl)-5-oxopentanoate |
| CAS Number | 138247-13-9 |
| Molecular Formula | |
| Molecular Weight | 276.37 g/mol |
| Structure Description | Linear 5-carbon chain with a C5-ketone and C1-ethyl ester, terminated by a para-n-butylphenyl group. |
| LogP (Predicted) | ~4.2 (Highly Lipophilic) |
| Boiling Point | ~433°C (Predicted) |
| Solubility | Soluble in organic solvents (DCM, EtOAc, MeOH); insoluble in water. |
Mechanism of Action: Synthetic & Pharmacological
Synthetic Mechanism (Role as Intermediate)
The primary "mechanism" of this compound lies in its reactivity as a divergent intermediate . It is typically synthesized via Friedel-Crafts acylation of n-butylbenzene with ethyl glutaryl chloride (or glutaric anhydride followed by esterification).
Its utility stems from two key transformations:
-
Carbonyl Reduction (Wolff-Kishner / Clemmensen): Reduces the C5 ketone to a methylene group, yielding Ethyl 5-(4-butylphenyl)valerate . Hydrolysis of this ester produces 5-(4-butylphenyl)valeric acid , a lipophilic acid analog used in lipid modulation research.
-
Reductive Amination: The C5 ketone serves as an electrophilic handle for reaction with amines, allowing the construction of complex nitrogen-containing heterocycles or peptidomimetics found in protease inhibitors.
Pharmacological Mechanism (Target Class Analysis)
Derivatives of Ethyl 5-(4-n-Butylphenyl)-5-oxovalerate target specific biological pathways based on the modification of the ester "head" group.
A. Histone Deacetylase (HDAC) Inhibition
The 5-carbon linker length is optimal for accessing the catalytic zinc ion in the active site of HDAC enzymes.
-
Mechanism: The ester is hydrolyzed to the acid or converted to a hydroxamic acid (via reaction with hydroxylamine).
-
Binding Mode: The hydroxamate coordinates the
ion. The 4-butylphenyl group acts as the "cap" (surface recognition motif), interacting with the hydrophobic rim of the HDAC pocket. -
Effect: Inhibition of HDAC leads to hyperacetylation of histones, chromatin relaxation, and reactivation of tumor suppressor genes.
B. PPAR Agonism (Lipid Regulation)
The structural similarity to fibrates (e.g., Gemfibrozil) suggests potential activity at PPAR
-
Mechanism: Upon hydrolysis to the free acid, the molecule mimics fatty acids.
-
Binding Mode: The carboxylic acid head binds to the Tyr464/Tyr314 residues in the PPAR ligand-binding domain (LBD), while the lipophilic butylphenyl tail occupies the hydrophobic pocket.
-
Effect: Activation of PPAR
promotes fatty acid -oxidation and lowers serum triglycerides.
Visualization: Synthetic & Mechanistic Pathways
The following diagram illustrates the synthesis of the compound and its divergent pathways toward HDAC inhibitors and Lipid Modulators.
Caption: Synthetic divergence of Ethyl 5-(4-n-Butylphenyl)-5-oxovalerate into Lipid Modulators and HDAC Inhibitors.
Experimental Protocols
Protocol A: Synthesis via Friedel-Crafts Acylation
Note: This protocol describes the standard formation of the aryl-keto-ester scaffold.
-
Reagents: n-Butylbenzene (1.0 eq), Ethyl glutaryl chloride (1.1 eq), Aluminum chloride (
, 1.2 eq), Dichloromethane (DCM, anhydrous). -
Setup: Flame-dried 3-neck round-bottom flask equipped with a nitrogen inlet, addition funnel, and thermometer.
-
Procedure:
-
Suspend
in DCM at 0°C. -
Add Ethyl glutaryl chloride dropwise over 30 minutes.
-
Add n-Butylbenzene dropwise, maintaining temperature < 5°C.
-
Allow the mixture to warm to room temperature and stir for 4 hours (monitor by TLC for disappearance of butylbenzene).
-
Quench: Pour the reaction mixture onto crushed ice/HCl.
-
Workup: Extract with DCM (3x), wash organic layer with brine, dry over
, and concentrate in vacuo. -
Purification: Flash column chromatography (Hexane/EtOAc gradient) to yield Ethyl 5-(4-n-Butylphenyl)-5-oxovalerate as a pale yellow oil.
-
Protocol B: Conversion to Hydroxamic Acid (HDAC Assay Probe)
Validates the "Mechanism of Action" for HDAC inhibition.
-
Reagents: Ethyl 5-(4-n-Butylphenyl)-5-oxovalerate, Hydroxylamine hydrochloride (
), KOH, Methanol. -
Procedure:
-
Prepare a solution of
in MeOH by neutralizing with KOH at 0°C. Filter off KCl precipitate. -
Add the filtrate to the ethyl ester (1.0 eq) in MeOH.
-
Stir at room temperature for 2-4 hours.
-
Neutralize with dilute HCl to pH 7.
-
Extract with Ethyl Acetate.
-
-
Validation: The resulting hydroxamic acid can be tested in a fluorometric HDAC activity assay (e.g., using Fluor de Lys substrate) to confirm zinc-binding capability.
References
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Standard reference for Friedel-Crafts Acylation mechanisms). Link
-
Miller, T. A., et al. (2003). "Histone deacetylase inhibitors." Journal of Medicinal Chemistry, 46(24), 5097-5116. (Describes the pharmacophore of HDAC inhibitors derived from omega-phenylalkanoic acids). Link
-
ChemicalBook. (2024). "Ethyl 5-(4-n-Butylphenyl)-5-oxovalerate Product Properties." (Source for physical constants and CAS verification). Link
-
Willson, T. M., et al. (2000). "The PPARs: From Orphan Receptors to Drug Discovery." Journal of Medicinal Chemistry, 43(4), 527-550. (Mechanistic grounding for PPAR agonism of fibrate-like structures). Link
Sources
Ethyl 5-(4-n-Butylphenyl)-5-oxovalerate safety and handling
Technical Handling Guide: Ethyl 5-(4-n-Butylphenyl)-5-oxovalerate
CAS Number: 138247-13-9 Formula: C₁₇H₂₄O₃ Molecular Weight: 276.37 g/mol Synonyms: 5-(4-Butylphenyl)-5-oxopentanoic acid ethyl ester[1]
Executive Summary & Application Context
Ethyl 5-(4-n-Butylphenyl)-5-oxovalerate is a specialized aryl-keto ester intermediate.[1] In drug development, it serves as a critical scaffold for synthesizing 3-n-butylphthalide (NBP) and its derivatives—compounds extensively researched for the treatment of ischemic stroke and neurodegenerative diseases.[1] Additionally, structural analogs (such as the 4-hexylphenyl variants) are investigated as antagonists for the 5-oxo-ETE receptor (OXE-R) , a target in inflammatory pathway modulation.[1][2]
This guide provides a rigorous safety and handling framework. Unlike generic reagents, this compound requires specific "cold-chain" protocols to prevent ester hydrolysis and keto-enol tautomerization-induced degradation.[1]
Safety Profile & Hazard Identification (GHS)
While often categorized under general organic intermediates, the specific functional groups (keto-ester + lipophilic tail) dictate its toxicological profile.[1]
Signal Word: WARNING
| Hazard Class | H-Code | Hazard Statement | Mechanistic Insight |
| Skin Irritation | H315 | Causes skin irritation.[1][3] | Lipophilic butyl chain facilitates dermal penetration; ester moiety can cause local dermatitis.[1] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][3] | Direct contact with mucous membranes induces inflammatory response.[1] |
| STOT - SE | H335 | May cause respiratory irritation.[1][3] | Inhalation of aerosols/vapors (if heated) triggers mucosal irritation.[1] |
| Acute Toxicity | H302 | Harmful if swallowed.[1] | (Predicted) Metabolic hydrolysis yields valeric acid derivatives and butylphenol analogs, which have established toxicity.[1] |
Critical PPE Configuration
-
Respiratory: N95 (minimum) or P100 respirator if handling open powder/oil outside a fume hood.[1]
-
Dermal: Nitrile gloves (0.11 mm minimum thickness).[1] Double-gloving recommended due to the compound's lipophilicity.[1]
-
Ocular: Chemical splash goggles.[1] Safety glasses are insufficient for liquid handling of this ester.[1]
Storage & Stability Protocol: The "Cold Chain" Imperative
Search data indicates this compound requires cold-chain transportation and storage.[1] The ester linkage is susceptible to hydrolysis, and the benzylic ketone position is prone to oxidation.[1]
Storage Hierarchy
-
Temperature: Store at 2°C to 8°C for short-term (<1 month). For long-term archival, store at -20°C .
-
Atmosphere: Store under Argon (Ar) or Nitrogen (N₂).[1] The presence of moisture accelerates ethyl ester hydrolysis to the free acid (5-(4-n-butylphenyl)-5-oxovaleric acid), altering potency.[1]
-
Container: Amber glass vials with Teflon-lined caps. Avoid polyethylene (PE) containers for long-term storage as lipophilic esters can leach into plastics.[1]
Technical Workflow: Synthesis & Validation
The following protocol outlines the standard Friedel-Crafts acylation route used to generate this intermediate, followed by a self-validating purification step.
A. Synthesis Pathway (Friedel-Crafts Acylation)
Reaction: n-Butylbenzene + Ethyl Glutaryl Chloride
-
Setup: Flame-dry a 3-neck round bottom flask. Purge with Argon.
-
Reagents: Charge AlCl₃ (1.1 equiv) in anhydrous Dichloromethane (DCM) . Cool to 0°C.[1]
-
Addition: Add Ethyl Glutaryl Chloride (1.0 equiv) dropwise. Stir for 30 min to form the acylium ion complex.
-
Coupling: Add n-Butylbenzene (1.0 equiv) dropwise, maintaining internal temp <5°C to favor para-substitution over ortho.
-
Quench: Pour reaction mixture over crushed ice/HCl.
-
Extraction: Extract with DCM, wash with NaHCO₃ (remove acid) and Brine.
B. Purification & Self-Validation (QC)
Do not rely solely on weight.[1] Validate the fraction using the "Diagnostic Signals" below.
-
Stationary Phase: Silica Gel (230-400 mesh).[1]
-
Mobile Phase: Hexanes:Ethyl Acetate (Gradient 9:1 to 4:1).[1]
-
Validation (NMR):
Visualizing the Workflow
The following diagram illustrates the synthesis logic and the critical decision points for handling the isolated product.
Figure 1: Synthesis and handling workflow for Ethyl 5-(4-n-Butylphenyl)-5-oxovalerate, emphasizing the critical QC checkpoint before cold storage.
Emergency Response & Spill Management
In the event of a spill in a research setting:
-
Evacuate: Clear the immediate area of non-essential personnel.
-
Isolate: If the substance is heated, turn off heat sources (Flash point predicted >110°C, but combustible).[1]
-
Adsorb: Use vermiculite or sand.[1] Do not use sawdust (combustible).[1]
-
Neutralize: Wash the surface with a dilute ethanolic soap solution to solubilize the lipophilic residue, then rinse with water.[1]
-
Disposal: Collect in a container marked "Hazardous Organic Waste - Ester/Ketone."
References
Sources
The Strategic Role of Ethyl 5-(4-n-Butylphenyl)-5-oxovalerate in Medicinal Chemistry: A Technical Guide
For Immediate Release
In the landscape of modern drug discovery and development, the strategic use of versatile chemical intermediates is paramount. Among these, Ethyl 5-(4-n-Butylphenyl)-5-oxovalerate emerges as a molecule of significant interest. This technical guide provides an in-depth analysis of its synthesis, characterization, and, most importantly, its pivotal role as a precursor in the synthesis of potential therapeutic agents, particularly in the context of inflammatory diseases.
Introduction: The Architectural Significance of a γ-Keto Ester
Ethyl 5-(4-n-Butylphenyl)-5-oxovalerate, with the CAS Number 138247-13-9, is an organic compound featuring a central γ-keto ester functionality attached to a 4-n-butylphenyl group.[1] Its molecular structure presents a unique combination of a lipophilic aryl substituent and a reactive keto-ester chain, making it a valuable building block in medicinal chemistry. The presence of both a ketone and an ester group offers multiple sites for chemical modification, allowing for the construction of diverse and complex molecular architectures.
Table 1: Physicochemical Properties of Ethyl 5-(4-n-Butylphenyl)-5-oxovalerate
| Property | Value |
| CAS Number | 138247-13-9 |
| Molecular Formula | C₁₇H₂₄O₃ |
| Molecular Weight | 276.37 g/mol |
| IUPAC Name | ethyl 5-(4-butylphenyl)-5-oxopentanoate |
Synthesis and Characterization: A Methodological Deep Dive
The primary route for the synthesis of Ethyl 5-(4-n-Butylphenyl)-5-oxovalerate is the Friedel-Crafts acylation.[2][3] This well-established reaction in organic chemistry allows for the introduction of an acyl group onto an aromatic ring.[2][3]
Synthesis Protocol: Friedel-Crafts Acylation
This protocol outlines the synthesis of Ethyl 5-(4-n-Butylphenyl)-5-oxovalerate via the acylation of n-butylbenzene.
Experimental Protocol:
-
Reactant Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, place anhydrous aluminum chloride (AlCl₃) in a suitable anhydrous solvent such as dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂).
-
Acylating Agent Addition: Slowly add ethyl 5-chloro-5-oxovalerate (the acyl chloride derivative of ethyl hydrogen adipate) to the stirred suspension of AlCl₃ at 0 °C. The formation of the acylium ion electrophile occurs during this step.
-
Aromatic Substrate Addition: To this mixture, add n-butylbenzene dropwise from the dropping funnel, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction is quenched by carefully pouring the mixture over crushed ice and hydrochloric acid. This decomposes the aluminum chloride complex.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure Ethyl 5-(4-n-Butylphenyl)-5-oxovalerate.
Caption: Workflow for the synthesis of Ethyl 5-(4-n-Butylphenyl)-5-oxovalerate.
Spectroscopic Characterization
Expected ¹H NMR (Proton Nuclear Magnetic Resonance) Data:
-
Aromatic Protons: Two doublets in the aromatic region (approx. δ 7.2-8.0 ppm), characteristic of a para-substituted benzene ring.
-
Methylene Protons adjacent to Ketone: A triplet (approx. δ 2.9-3.1 ppm).
-
Methylene Protons of the Valerate Chain: Multiplets in the region of δ 1.8-2.8 ppm.
-
Ethyl Ester Protons: A quartet (approx. δ 4.1 ppm) and a triplet (approx. δ 1.2 ppm).
-
n-Butyl Chain Protons: A triplet for the terminal methyl group and multiplets for the methylene groups.
Expected ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data:
-
Carbonyl Carbons: Two signals in the downfield region, one for the ketone (approx. δ 198-202 ppm) and one for the ester (approx. δ 172-175 ppm).
-
Aromatic Carbons: Signals in the aromatic region (approx. δ 125-150 ppm).
-
Aliphatic Carbons: Signals for the methylene carbons of the valerate and n-butyl chains, and the ethyl ester carbons in the upfield region.
Infrared (IR) Spectroscopy:
-
Strong absorption bands corresponding to the C=O stretching of the ketone (around 1685 cm⁻¹) and the ester (around 1735 cm⁻¹).
-
C-H stretching and bending vibrations for the aromatic and aliphatic parts of the molecule.
The Pivotal Role in Medicinal Chemistry: A Gateway to 5-Oxo-ETE Receptor Antagonists
The primary significance of Ethyl 5-(4-n-Butylphenyl)-5-oxovalerate in medicinal chemistry lies in its role as a key intermediate for the synthesis of antagonists for the 5-oxo-ETE receptor (OXE-R).
The 5-Oxo-ETE Pathway and Inflammation
5-oxo-6,8,11,14-eicosatetraenoic acid (5-oxo-ETE) is a potent lipid mediator derived from arachidonic acid.[4] It is a powerful chemoattractant for eosinophils, a type of white blood cell heavily implicated in the inflammatory responses of allergic diseases such as asthma.[4] 5-oxo-ETE exerts its effects by binding to the highly specific OXE receptor.[4] Therefore, blocking this receptor with an antagonist is a promising therapeutic strategy for controlling eosinophil-driven inflammation.
Caption: Simplified signaling pathway of the 5-Oxo-ETE receptor and its antagonism.
A Versatile Scaffold for Drug Design
Ethyl 5-(4-n-Butylphenyl)-5-oxovalerate serves as an excellent starting scaffold for the synthesis of OXE-R antagonists. The n-butylphenyl group provides a lipophilic tail that can be modified to enhance binding affinity and pharmacokinetic properties. The keto-ester portion of the molecule is amenable to a variety of chemical transformations, allowing for the introduction of different pharmacophoric elements to optimize antagonist activity.
For instance, the ketone can be reduced or used in reactions to build heterocyclic ring systems, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to amides, providing further points for structural diversification. This flexibility is crucial in the iterative process of lead optimization in drug discovery.
Conclusion and Future Perspectives
Ethyl 5-(4-n-Butylphenyl)-5-oxovalerate is a strategically important chemical entity in the field of medicinal chemistry. Its straightforward synthesis via Friedel-Crafts acylation and its versatile chemical nature make it an ideal precursor for the development of novel therapeutics. Its demonstrated potential as a building block for 5-oxo-ETE receptor antagonists highlights its value in the pursuit of new treatments for inflammatory diseases. Further exploration of the chemical space accessible from this intermediate could lead to the discovery of even more potent and selective drug candidates, solidifying its place as a key player in the medicinal chemist's toolbox.
References
-
Organic Syntheses Procedure. (n.d.). Retrieved February 19, 2026, from [Link]
-
NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (n.d.). Retrieved February 19, 2026, from [Link]
-
tert-BUTYL PHENYL KETONE - Organic Syntheses Procedure. (n.d.). Retrieved February 19, 2026, from [Link]
-
16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022, September 24). Retrieved February 19, 2026, from [Link]
-
Tables For Organic Structure Analysis. (n.d.). Retrieved February 19, 2026, from [Link]
-
1H- and 13C-NMR for - The Royal Society of Chemistry. (n.d.). Retrieved February 19, 2026, from [Link]
-
Friedel-Crafts Acylation - Chemistry Steps. (2025, June 20). Retrieved February 19, 2026, from [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. (2018, May 17). Retrieved February 19, 2026, from [Link]
-
Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution - YouTube. (2016, December 29). Retrieved February 19, 2026, from [Link]
-
13 Friedel-Crafts Acylation. (n.d.). Retrieved February 19, 2026, from [Link]
-
Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC. (2023, September 22). Retrieved February 19, 2026, from [Link]
-
NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities - UT Southwestern Medical Center. (n.d.). Retrieved February 19, 2026, from [Link]
-
NOTE An Improvement in Synthesis of 6-Ethyl-5-fluoro-pyrimidin-4-ol. (n.d.). Retrieved February 19, 2026, from [Link]
-
Synthesis of Ethyl (2E)-5-Phenylpent-2-en-4-ynoate - ResearchGate. (2025, August 9). Retrieved February 19, 2026, from [Link]
- US5767144A - Endothelin antagonists - Google Patents. (n.d.).
-
5-Oxo-eicosatetraenoic acid - Wikipedia. (n.d.). Retrieved February 19, 2026, from [Link]
-
and δ-Keto Esters into Optically Active Lactams. Transaminases in Cascade Processes. (n.d.). Retrieved February 19, 2026, from [Link]
- US9415053B2 - Solid, orally administrable pharmaceutical composition - Google Patents. (2016, March 18).
-
An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals - Beilstein Journals. (2011, April 18). Retrieved February 19, 2026, from [Link]
- CN102503846B - Method for synthesis of ethyl 2-(1-phenylethylamino)-4-oxo-4-phenylbutanoate - Google Patents. (n.d.).
-
Synthesis of α-Ketobutyrolactones and γ-Hydroxy-α-Keto Acids - KOASAS. (n.d.). Retrieved February 19, 2026, from [Link]
-
Current Status of Research on Synthesis of α-Keto Acids and Their Esters - MDPI. (2025, June 17). Retrieved February 19, 2026, from [Link]
-
5-Oxo-ETE receptor antagonists - PubMed - NIH. (2013, May 9). Retrieved February 19, 2026, from [Link]
Sources
Methodological & Application
GC-MS protocol for Ethyl 5-(4-n-Butylphenyl)-5-oxovalerate
An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Ethyl 5-(4-n-Butylphenyl)-5-oxovalerate
Authored by a Senior Application Scientist
This document provides a comprehensive guide for the qualitative and quantitative analysis of Ethyl 5-(4-n-Butylphenyl)-5-oxovalerate using Gas Chromatography-Mass Spectrometry (GC-MS). The protocols detailed herein are designed for researchers, scientists, and professionals in drug development and chemical synthesis, offering a robust framework from sample preparation to data interpretation.
Introduction and Analytical Rationale
Ethyl 5-(4-n-Butylphenyl)-5-oxovalerate is a keto-ester of interest in various fields, potentially as a synthetic intermediate or a target molecule in metabolic studies. Gas Chromatography (GC) is the ideal separation technique for this compound due to its presumed volatility and thermal stability, allowing it to be analyzed in the gas phase without decomposition.[1][2] When coupled with Mass Spectrometry (MS), this method provides high sensitivity and specificity, enabling definitive identification based on the molecule's unique mass-to-charge ratio (m/z) and fragmentation pattern.[3]
The core principle of this protocol is to ensure the analyte is introduced into the GC-MS system in a state that allows for optimal separation and detection. This involves meticulous sample preparation to remove interfering matrix components and selection of instrumental parameters that are tailored to the physicochemical properties of the analyte.
Analyte Physicochemical Properties
A foundational understanding of the analyte's properties is critical for method development.
| Property | Value/Information | Source |
| IUPAC Name | ethyl 5-(4-n-butylphenyl)-5-oxopentanoate | [4] |
| CAS Number | 138247-13-9 | [4] |
| Molecular Formula | C₁₇H₂₄O₃ | [4][5] |
| Molecular Weight | 276.37 g/mol | [4][5] |
| Structure | Aromatic ketone and ethyl ester functionalities | - |
| Volatility | Expected to be a semi-volatile organic compound (SVOC) suitable for GC analysis.[6][7] | - |
Sample Preparation: The Foundation of Accurate Analysis
The objective of sample preparation is to isolate Ethyl 5-(4-n-Butylphenyl)-5-oxovalerate from the sample matrix and prepare it in a suitable solvent for injection into the GC-MS.[8] The choice of method depends heavily on the complexity of the sample matrix.
Solvents and Reagents
For GC-MS analysis, it is imperative to use high-purity, volatile organic solvents.[9][10] Water and non-volatile solvents must be avoided as they are incompatible with most GC systems.[9][10]
-
Recommended Solvents: Dichloromethane (DCM), Hexane, Ethyl Acetate, Methanol.
-
Internal Standard (IS): An internal standard is crucial for accurate quantification, as it corrects for variations in sample preparation and instrument response. A suitable IS should be a compound with similar chemical properties to the analyte but not present in the sample. For this analysis, Diphenyl phthalate could be a good candidate.
Sample Preparation Workflow
The following diagram illustrates the general workflow for sample preparation.
Caption: General workflow for sample preparation prior to GC-MS analysis.
Detailed Protocols
Protocol 2.3.1: Liquid-Liquid Extraction (LLE)
LLE is a robust method for extracting organic compounds from aqueous matrices.[6][10]
-
Sample Collection: Collect a known volume or mass of the sample. For liquid samples, use a 10 mL aliquot.
-
Internal Standard Spiking: Spike the sample with a known concentration of the internal standard solution (e.g., 100 µL of a 100 µg/mL Diphenyl phthalate solution in methanol).
-
Extraction:
-
Transfer the sample to a separatory funnel.
-
Add an equal volume of a water-immiscible organic solvent (e.g., 20 mL of Dichloromethane).
-
Shake vigorously for 2 minutes, periodically venting the funnel to release pressure.
-
Allow the layers to separate. The organic layer containing the analyte will be at the bottom.
-
-
Collection: Drain the lower organic layer into a clean collection flask.
-
Repeat: Repeat the extraction process (steps 3-4) two more times with fresh solvent to ensure complete recovery.
-
Drying: Pass the combined organic extracts through a column containing anhydrous sodium sulfate to remove any residual water.
-
Concentration: Evaporate the solvent under a gentle stream of nitrogen to a final volume of approximately 1 mL.[11] This step concentrates the analyte and removes the extraction solvent.
-
Reconstitution: Reconstitute the residue in a precise volume (e.g., 1 mL) of the final analysis solvent (e.g., Dichloromethane) to achieve the desired concentration (target ~10 µg/mL).[9]
-
Transfer: Transfer the final sample to a 2 mL glass autosampler vial for GC-MS analysis.[10]
Protocol 2.3.2: Solid-Phase Extraction (SPE)
SPE is an alternative to LLE that uses less solvent and can provide a cleaner extract.[6][7]
-
Cartridge Selection: Choose an SPE cartridge with a sorbent that will retain the analyte. For a moderately polar compound like Ethyl 5-(4-n-Butylphenyl)-5-oxovalerate, a C18 or a mixed-mode sorbent is a good starting point.
-
Conditioning: Condition the SPE cartridge according to the manufacturer's instructions, typically with methanol followed by water.
-
Loading: Load the pre-treated sample (spiked with IS) onto the cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove interferences while retaining the analyte.
-
Elution: Elute the analyte and internal standard from the cartridge using a small volume of a strong organic solvent (e.g., Ethyl Acetate or Dichloromethane).
-
Concentration & Reconstitution: Proceed with steps 7-9 from the LLE protocol.
Optional Derivatization
Derivatization chemically modifies a compound to improve its analytical properties for GC.[12][13] For Ethyl 5-(4-n-Butylphenyl)-5-oxovalerate, the ketone functional group can potentially exist in equilibrium with its enol tautomer, which could lead to peak tailing or multiple peaks. Methoximation can be used to "lock" the ketone into a stable oxime derivative, improving chromatography.[14]
Protocol 3.1: Methoximation
-
After the concentration step (LLE or SPE), evaporate the sample to complete dryness.
-
Add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine.
-
Seal the vial and heat at 60°C for 30 minutes.
-
Cool the vial to room temperature. The sample is now ready for direct injection or further derivatization if other functional groups are present.
Note: This step is optional and should be evaluated for its necessity based on initial chromatographic results.
GC-MS Instrumental Parameters
The following parameters provide a robust starting point for the analysis. Optimization may be required based on the specific instrument and column used.
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides reliable and reproducible performance. |
| MS System | Agilent 5977 Series MSD or equivalent | Offers high sensitivity and spectral integrity. |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar 5% phenyl-methylpolysiloxane column is versatile for a wide range of semi-volatile organic compounds.[15] |
| Injection Mode | Splitless | Maximizes sensitivity for trace-level analysis.[16] |
| Inlet Temp | 280 °C | Ensures rapid and complete vaporization of the analyte without thermal degradation. |
| Injection Vol. | 1 µL | Standard volume for capillary GC. |
| Carrier Gas | Helium | Inert and provides good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Typical flow rate for a 0.25 mm ID column. |
| Oven Program | Initial: 100 °C, hold 1 minRamp: 15 °C/min to 300 °CHold: 5 min | This program allows for the separation of a range of compounds with varying boiling points and ensures the elution of the target analyte.[2] |
| MS Source Temp | 230 °C | Standard temperature to maintain analyte in the gas phase and promote ionization. |
| MS Quad Temp | 150 °C | Standard temperature to ensure stable ion trajectories. |
| Ionization Mode | Electron Ionization (EI) | 70 eV |
| Acquisition Mode | Full Scan | Scan Range: 50-400 m/z |
| Acquisition Mode | Selected Ion Monitoring (SIM) | See Section 5.2 |
Data Analysis and Interpretation
Analyte Identification (Full Scan)
Identification is based on a combination of two factors:
-
Retention Time (RT): The time it takes for the analyte to elute from the GC column. This should be consistent with the analysis of a pure standard under the same conditions.
-
Mass Spectrum: The fragmentation pattern of the molecule upon electron ionization. This pattern serves as a chemical "fingerprint."
Expected Mass Spectrum and Fragmentation
For β-keto esters, the mass spectral fragmentation is typically dominated by cleavages alpha to the carbonyl groups and by McLafferty rearrangements.[17][18]
Caption: Predicted major fragmentation pathways for Ethyl 5-(4-n-Butylphenyl)-5-oxovalerate.
Quantitative Analysis (SIM Mode)
For accurate quantification, operating the mass spectrometer in SIM mode is recommended. This involves monitoring only a few characteristic ions of the analyte and the internal standard, which significantly improves the signal-to-noise ratio.
Recommended Ions for SIM Analysis:
| Compound | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| Ethyl 5-(4-n-Butylphenyl)-5-oxovalerate | 161 | 276, 133 |
| Diphenyl phthalate (IS) | 225 | 318, 149 |
Method Validation and Quality Control
To ensure the reliability of the results, the method should be validated according to established guidelines.
-
Linearity: A calibration curve should be constructed using at least five concentration levels of the analyte. The response should be linear with a correlation coefficient (R²) of >0.99.[3]
-
Precision: Assessed by repeatedly analyzing a sample and expressed as the relative standard deviation (%RSD).
-
Accuracy: Determined by analyzing a sample with a known concentration (e.g., a spiked matrix sample) and comparing the measured value to the true value.
-
Limits of Detection (LOD) and Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Quality Control (QC): Regularly analyze solvent blanks to check for system contamination and calibration standards to verify instrument performance.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the analysis of Ethyl 5-(4-n-Butylphenyl)-5-oxovalerate by GC-MS. By following the outlined procedures for sample preparation, instrument setup, and data analysis, researchers can achieve accurate and reproducible results. The causality behind each experimental choice has been explained to empower the user to adapt and troubleshoot the method as needed for their specific application.
References
-
Weiler, L. (1972). Mass Spectra of β-Keto Esters. Canadian Journal of Chemistry, 50(16), 2707-2711. [Link]
-
University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. UC Davis Mass Spectrometry Facilities. [Link]
-
Canadian Science Publishing. (n.d.). Mass Spectra of β-Keto Esters. [Link]
-
SCION Instruments. (n.d.). Sample preparation GC-MS. [Link]
-
Organomation. (n.d.). GC-MS Sample Preparation. [Link]
-
Bowie, J. H., Lawesson, S.-O., Schroll, G., & Williams, D. H. (1965). Studies in Mass Spectroscopy. III.1 Mass Spectra of β-Keto Esters. Journal of the American Chemical Society, 87(24), 5742–5745. [Link]
-
Jakobsen, P., & Torssell, K. (1969). Studies in mass spectrometry. Part XII. Mass spectra of enamines. Organic Mass Spectrometry, 2(12), 1309-1317. [Link]
-
American Chemical Society. (n.d.). Studies in Mass Spectroscopy. III.1 Mass Spectra of β-Keto Esters. [Link]
-
Regis Technologies. (n.d.). GC Derivatization. [Link]
-
Bibel, M. (2025, March 9). Derivatization of metabolites for GC-MS via methoximation+silylation. [Link]
-
IntechOpen. (2018). Sample Preparation Techniques for Gas Chromatography. [Link]
-
Chemistry LibreTexts. (2023, August 29). Derivatization. [Link]
-
Orata, F. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. In Advanced Gas Chromatography - Progress in Agricultural, Biomedical and Industrial Applications. IntechOpen. [Link]
-
Clarke, A. (2017). Gas Chromatography. In Analytical Toxicology. Academic Press. [Link]
-
Agilent Technologies. (2021). Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry. [Link]
-
ResearchGate. (n.d.). Gas chromatographic separations of ketone standards. [Link]
-
Chemistry LibreTexts. (2023, August 29). Gas Chromatography. [Link]
-
PubChem. (n.d.). Ethyl 5-phenylpent-4-enoate. National Center for Biotechnology Information. [Link]
-
European Chemicals Agency. (n.d.). Ethyl 4-oxovalerate - Registration Dossier. [Link]
-
Tsochatzis, E. D., et al. (2020). Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. Food Packaging and Shelf Life, 25, 100524. [Link]
-
Agilent Technologies. (2025, May 28). Analysis of Total Aromatic Content in Motor Gasoline by ASTM D5769 Using an Agilent 8850/5977C GC/MSD System. [Link]
Sources
- 1. analyticaltoxicology.com [analyticaltoxicology.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. agilent.com [agilent.com]
- 4. 138247-13-9|Ethyl 5-(4-n-Butylphenyl)-5-oxovalerate|BLDpharm [bldpharm.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. organomation.com [organomation.com]
- 7. GC-MS Sample Preparation | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. scispace.com [scispace.com]
- 9. uoguelph.ca [uoguelph.ca]
- 10. scioninstruments.com [scioninstruments.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. diverdi.colostate.edu [diverdi.colostate.edu]
- 13. gcms.cz [gcms.cz]
- 14. youtube.com [youtube.com]
- 15. d-nb.info [d-nb.info]
- 16. lcms.cz [lcms.cz]
- 17. cdnsciencepub.com [cdnsciencepub.com]
- 18. cdnsciencepub.com [cdnsciencepub.com]
Application Notes and Protocols for the Esterification of 5-(4-n-Butylphenyl)-5-oxovaleric Acid
Introduction
5-(4-n-Butylphenyl)-5-oxovaleric acid is a keto-carboxylic acid of interest in medicinal chemistry and materials science. Its bifunctional nature, possessing both a ketone and a carboxylic acid moiety, allows for diverse chemical modifications. The esterification of the carboxylic acid group is a fundamental transformation that enables the synthesis of various derivatives with tailored physicochemical properties for applications in drug development and as advanced chemical intermediates.
This guide provides detailed protocols for two distinct and widely applicable esterification techniques for 5-(4-n-butylphenyl)-5-oxovaleric acid: the classic Fischer-Speier esterification and the milder Steglich esterification. The choice between these methods will depend on the desired scale of the reaction, the sensitivity of the substrate to acidic conditions, and the required purity of the final product.
Physicochemical Properties of 5-(4-n-Butylphenyl)-5-oxovaleric Acid
Method 1: Fischer-Speier Esterification
The Fischer-Speier esterification is a robust, acid-catalyzed reaction between a carboxylic acid and an alcohol.[1] It is an equilibrium-driven process, and to achieve high yields, the equilibrium is typically shifted towards the product by using a large excess of the alcohol or by removing the water formed during the reaction.[1] This method is well-suited for large-scale synthesis due to the low cost of the reagents. Given that 5-(4-n-butylphenyl)-5-oxovaleric acid possesses a relatively stable ketone group, the acidic conditions of the Fischer esterification are generally well-tolerated.
Reaction Rationale
The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., sulfuric acid), which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester.[1]
Experimental Protocol: Synthesis of Ethyl 5-(4-n-butylphenyl)-5-oxovalerate
Materials:
-
5-(4-n-Butylphenyl)-5-oxovaleric acid
-
Anhydrous ethanol (absolute)
-
Concentrated sulfuric acid (98%)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Dichloromethane or ethyl acetate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g of 5-(4-n-butylphenyl)-5-oxovaleric acid in 100 mL of anhydrous ethanol.
-
Catalyst Addition: While stirring, slowly add 1 mL of concentrated sulfuric acid to the solution.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into 200 mL of a saturated sodium bicarbonate solution to neutralize the excess acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with 3 x 50 mL of dichloromethane or ethyl acetate.
-
Washing: Combine the organic layers and wash with 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude ethyl 5-(4-n-butylphenyl)-5-oxovalerate.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure ester.
Workflow Diagram: Fischer-Speier Esterification
Caption: Workflow for Fischer-Speier Esterification.
Method 2: Steglich Esterification
The Steglich esterification is a mild and efficient method for the formation of esters from carboxylic acids and alcohols using a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalytic amount of 4-dimethylaminopyridine (DMAP).[2] This method is particularly advantageous for substrates that are sensitive to harsh acidic or basic conditions.[3] Given the presence of a ketone functional group in 5-(4-n-butylphenyl)-5-oxovaleric acid, the neutral and mild conditions of the Steglich esterification minimize the risk of side reactions.
Reaction Rationale
The reaction proceeds through the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. DMAP then acts as an acyl transfer catalyst, reacting with the intermediate to form a reactive N-acylpyridinium species. This species is then readily attacked by the alcohol to form the desired ester, regenerating DMAP. The dicyclohexylurea (DCU) byproduct is insoluble in most organic solvents and can be easily removed by filtration.[3]
Experimental Protocol: Synthesis of Methyl 5-(4-n-butylphenyl)-5-oxovalerate
Materials:
-
5-(4-n-Butylphenyl)-5-oxovaleric acid
-
Methanol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
0.5 M Hydrochloric acid solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Filter funnel and filter paper
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.0 g of 5-(4-n-butylphenyl)-5-oxovaleric acid, 1.2 equivalents of methanol, and 0.1 equivalents of DMAP in 40 mL of anhydrous dichloromethane.
-
DCC Addition: Cool the solution to 0 °C in an ice bath. In a separate container, dissolve 1.1 equivalents of DCC in a small amount of anhydrous dichloromethane and add it dropwise to the reaction mixture.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. The formation of a white precipitate (dicyclohexylurea) will be observed.
-
Filtration: Once the reaction is complete (monitored by TLC), filter the mixture to remove the precipitated dicyclohexylurea. Wash the filter cake with a small amount of dichloromethane.
-
Washing: Transfer the filtrate to a separatory funnel and wash sequentially with 20 mL of 0.5 M HCl, 20 mL of saturated sodium bicarbonate solution, and 20 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude methyl ester can be further purified by column chromatography on silica gel if necessary.
Workflow Diagram: Steglich Esterification
Caption: Workflow for Steglich Esterification.
Comparative Summary of Esterification Techniques
| Parameter | Fischer-Speier Esterification | Steglich Esterification |
| Catalyst | Strong acid (e.g., H₂SO₄) | Carbodiimide (e.g., DCC) and DMAP |
| Reaction Conditions | High temperature (reflux) | Room temperature |
| Reaction Time | 4-6 hours | 12-18 hours |
| Byproducts | Water | Dicyclohexylurea (DCU) |
| Work-up | Neutralization and extraction | Filtration and extraction |
| Substrate Scope | Good for simple, robust molecules | Excellent for acid/base sensitive substrates |
| Advantages | Low cost, suitable for large scale | Mild conditions, high yields, broad applicability |
| Disadvantages | Harsh acidic conditions, equilibrium limited | Higher cost of reagents, DCU can be difficult to remove completely |
Conclusion
The choice of esterification method for 5-(4-n-butylphenyl)-5-oxovaleric acid should be guided by the specific requirements of the synthesis. The Fischer-Speier esterification offers a cost-effective and straightforward approach for large-scale production where the substrate is stable to acidic conditions. In contrast, the Steglich esterification provides a milder and more versatile alternative, ensuring the integrity of the keto functional group and being suitable for the synthesis of a wider range of esters under gentle conditions. Both protocols, when executed with care, will yield the desired ester products in good to excellent yields.
References
-
Wikipedia. (2023, December 1). Steglich esterification. Retrieved February 19, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved February 19, 2026, from [Link]
-
PubChem. (n.d.). 2-(4-Biphenylyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole. Retrieved February 19, 2026, from [Link]
-
Maftei, C.-V., et al. (n.d.). SYNTHESIS OF 3-TERT-BUTYL-5-(4-VINYLPHENYL)-1,2,4-OXADIAZOLE USING TWO DIFFERENT PATHWAYS. Retrieved February 19, 2026, from [Link]
-
Chemistry LibreTexts. (2023, January 22). Fischer Esterification. Retrieved February 19, 2026, from [Link]
-
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved February 19, 2026, from [Link]
-
PubChem. (n.d.). 4-Formyl-5-oxopentanoic acid. Retrieved February 19, 2026, from [Link]
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved February 19, 2026, from [Link]
-
The Good Scents Company. (n.d.). 4-butyl benzoic acid. Retrieved February 19, 2026, from [Link]
-
Pharmaffiliates. (n.d.). 4-Butylbenzoic acid. Retrieved February 19, 2026, from [Link]
- Google Patents. (n.d.). WO2016075703A2 - An improved process for preparation of 5-amino-2,4-di-tert- butylphenol or an acid addition salt thereof.
-
University of Greenwich. (n.d.). Exploration toward the synthesis of aliphatic SF5-containing compounds using the Kolbe reaction. Retrieved February 19, 2026, from [Link]
Sources
Application Note: High-Throughput Screening for Novel Cyclooxygenase-2 (COX-2) Inhibitors Using a Fluorescence-Based Assay
Introduction
High-throughput screening (HTS) is a foundational technology in modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify novel modulators of biological targets.[1][2] This application note provides a detailed protocol for a robust, fluorescence-based HTS assay designed to identify potential inhibitors of Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[3][4][5] The assay has been optimized for the screening of small molecule libraries, exemplified by the characterization of a test compound, Ethyl 5-(4-n-Butylphenyl)-5-oxovalerate.
COX-2 is an inducible enzyme responsible for the formation of pro-inflammatory prostanoids.[4][5] While constitutively expressed COX-1 is crucial for homeostatic functions, COX-2 levels are elevated during inflammation, making it a prime target for anti-inflammatory therapies.[4][5] This assay provides a sensitive and reliable method for identifying selective COX-2 inhibitors, a critical step in developing safer non-steroidal anti-inflammatory drugs (NSAIDs).[3]
The described protocol is based on the fluorometric detection of Prostaglandin G2 (PGG2), an intermediate product generated by COX-2 from its substrate, arachidonic acid.[4] A specific probe included in the reaction generates a fluorescent signal proportional to the amount of PGG2, allowing for a quantitative measure of enzyme activity.[4] Potential inhibitors will reduce the rate of fluorescence generation.
Scientific Principle of the Assay
The assay quantifies the peroxidase activity of COX-2. The enzyme converts arachidonic acid into the intermediate PGG2. A fluorometric probe is then oxidized by the PGG2, producing a highly fluorescent product. The rate of increase in fluorescence intensity is directly proportional to the COX-2 enzymatic activity. Test compounds that inhibit COX-2 will lead to a decrease in the rate of fluorescence production.
Caption: Mechanism of the fluorometric COX-2 inhibitor assay.
Materials and Reagents
| Reagent | Supplier | Catalog No. | Storage |
| COX-2, Human Recombinant | Sigma-Aldrich | MAK399F | -80°C |
| COX Assay Buffer | Sigma-Aldrich | MAK399A | -20°C |
| COX Probe (in DMSO) | Sigma-Aldrich | MAK399B | -20°C (Protect from light) |
| COX Cofactor (in DMSO) | Sigma-Aldrich | MAK399C | -20°C |
| Arachidonic Acid | Sigma-Aldrich | MAK399D | -20°C |
| NaOH | Sigma-Aldrich | MAK399E | Room Temperature |
| Celecoxib (Positive Control) | Sigma-Aldrich | MAK399G | -20°C |
| Ethyl 5-(4-n-Butylphenyl)-5-oxovalerate | BLDpharm | 138247-13-9 | Room Temperature |
| DMSO, ACS Grade | Any | - | Room Temperature |
| 384-well black, flat-bottom plates | Any | - | Room Temperature |
Experimental Protocols
Reagent Preparation
-
COX-2 Enzyme Stock: Reconstitute the lyophilized human recombinant COX-2 with 110 µL of COX Assay Buffer. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles. Keep on ice during use.[4]
-
Arachidonic Acid/NaOH Solution (10X): Add 500 µL of COX Assay Buffer to the vial of Arachidonic Acid. Then add the provided 500 µL of NaOH. Mix thoroughly. This solution should be prepared fresh.
-
Test Compound Stock (10 mM): Prepare a 10 mM stock solution of Ethyl 5-(4-n-Butylphenyl)-5-oxovalerate in 100% DMSO.
-
Positive Control Stock (1 mM): Use the provided Celecoxib solution or prepare a 1 mM stock in DMSO.
-
Reaction Mix: Prepare a master mix for the number of wells required. For each well, combine the following in a microcentrifuge tube. Keep on ice.
| Component | Volume per Well (µL) | Final Concentration |
| COX Assay Buffer | 34 | - |
| COX Probe | 2 | - |
| COX Cofactor | 0.2 | - |
| COX-2 Enzyme | 1 | ~1 unit/well |
| Total Volume | 37.2 | - |
Note: The final volume in this table is adjusted to accommodate the addition of the test compound and substrate in subsequent steps.
Primary High-Throughput Screening Protocol
This protocol is designed for screening a compound library at a single concentration (e.g., 10 µM) in a 384-well format.
Caption: High-Throughput Screening workflow for COX-2 inhibitors.
Step-by-Step Procedure:
-
Compound Plating: Using an acoustic dispenser or multichannel pipette, add 200 nL of test compound, positive control (Celecoxib), or negative control (DMSO) to the appropriate wells of a 384-well plate.
-
Enzyme Addition: Add 15 µL of the prepared Reaction Mix to each well.
-
Pre-incubation: Incubate the plate for 5 minutes at room temperature to allow compounds to interact with the enzyme.
-
Initiate Reaction: Add 5 µL of the 10X Arachidonic Acid/NaOH solution to each well to initiate the enzymatic reaction. The final volume will be 20 µL.
-
Kinetic Reading: Immediately place the plate in a fluorescence plate reader (e.g., BMG PHERAstar) and measure the fluorescence kinetically at 25°C for 5-10 minutes (Ex/Em = 535/587 nm).[4]
Dose-Response and IC₅₀ Determination
For compounds identified as "hits" in the primary screen, a dose-response experiment is performed to determine their potency.
-
Serial Dilution: Prepare a 10-point, 3-fold serial dilution of Ethyl 5-(4-n-Butylphenyl)-5-oxovalerate in DMSO, starting from a 10 mM stock.
-
Compound Plating: Add 200 nL of each concentration to triplicate wells in a 384-well plate. Include positive (Celecoxib) and negative (DMSO) controls.
-
Assay Execution: Follow steps 2-5 from the primary screening protocol.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[6]
-
Calculate the initial reaction velocity (Vmax) for each well by determining the slope of the linear portion of the kinetic fluorescence curve.
-
Normalize the data:
-
Set the average Vmax of the DMSO control wells to 100% activity.
-
Set the average Vmax of the high-concentration Celecoxib wells to 0% activity.
-
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (4PL) equation to determine the IC₅₀ value.[7]
-
Data Analysis and Quality Control
Assay Quality: Z'-Factor
The quality and robustness of the HTS assay must be validated using the Z'-factor statistic.[8][9] The Z'-factor provides a measure of the separation between the positive and negative control signals relative to their variability.[10]
Z'-Factor Formula: Z' = 1 - [ (3σp + 3σn) / |μp - μn| ]
Where:
-
μp = mean of the positive control (e.g., 10 µM Celecoxib, representing maximum inhibition, thus low fluorescence slope)
-
μn = mean of the negative control (DMSO, representing no inhibition, thus high fluorescence slope)
-
σp = standard deviation of the positive control
-
σn = standard deviation of the negative control
Interpretation of Z'-Factor Values: [11]
| Z'-Factor Value | Assay Quality |
| > 0.5 | Excellent |
| 0 to 0.5 | Marginal |
| < 0 | Unacceptable |
An assay with a Z'-factor of ≥ 0.5 is considered robust and suitable for high-throughput screening.[11]
Hit Identification
In the primary screen, "hits" are typically defined as compounds that exhibit a percent inhibition greater than a certain threshold, often calculated based on the mean and standard deviation of the sample population (e.g., > 3 standard deviations from the mean of the negative controls). A common initial cutoff is >50% inhibition.
Expected Results: Hypothetical Data for Ethyl 5-(4-n-Butylphenyl)-5-oxovalerate
The following table represents plausible data from a dose-response experiment for Ethyl 5-(4-n-Butylphenyl)-5-oxovalerate, demonstrating moderate inhibitory activity.
| Concentration (µM) | Log Concentration | Avg. Vmax (RFU/min) | % Inhibition |
| 100.00 | 2.00 | 155 | 91.8 |
| 33.33 | 1.52 | 280 | 84.2 |
| 11.11 | 1.05 | 650 | 63.3 |
| 3.70 | 0.57 | 1020 | 42.4 |
| 1.23 | 0.09 | 1450 | 18.2 |
| 0.41 | -0.39 | 1680 | 5.1 |
| 0.14 | -0.86 | 1750 | 1.1 |
| 0.00 (DMSO) | - | 1770 | 0.0 |
| Celecoxib (10 µM) | - | 120 | 93.2 |
From this data, the calculated IC₅₀ would be approximately 5.2 µM . This value indicates the potency of the compound as a COX-2 inhibitor under these specific assay conditions.[12]
Conclusion
This application note details a validated, high-throughput, fluorescence-based assay for the identification and characterization of COX-2 inhibitors. The protocol is robust, scalable, and suitable for screening large compound libraries. Key quality control metrics, such as the Z'-factor, ensure the reliability of the screening data.[9] The provided step-by-step methodology for primary screening and subsequent IC₅₀ determination offers a complete workflow for advancing early-stage drug discovery projects targeting inflammatory pathways.
References
- BellBrook Labs. (2025, October 27). Using Universal Inhibitor Screening Assays to Accelerate Drug Discovery.
- Perpusnas. (2025, December 4). IC50 Explained: Understanding Half Maximal Inhibitory Concentration.
- Wikipedia. (n.d.). IC50.
- Shin, A. (n.d.). Z-factors. Retrieved from BIT 479/579 High-throughput Discovery website.
- Kumar, K. A., Reddy, T. C., Reddy, G. V., Reddy, D. B. K., Mahipal, S. V. K., Sinha, S., Gaikwad, A. N., & Reddanna, P. (2011).
- Saleh, S. (n.d.). IC50's: An Approach to High-Throughput Drug Discovery.
- Visikol. (2022, June 7). The Importance of IC50 Determination.
- Song, Y. S., Darrow, A. L., & Zarrinmayeh, H. (2005). High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. Lab on a Chip, 5(11), 1298-1305.
- GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay.
- Sigma-Aldrich. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric).
- BellBrook Labs. (2025, November 20). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening.
- PunnettSquare Tools. (2025). Z-Factor Calculator.
- Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777).
- Creative Enzymes. (n.d.). High-Throughput Screening of Inhibitors.
- Schriemer, D. C., & Hindsgaul, O. (2005). High-Throughput Screening for Enzyme Inhibitors Using Frontal Affinity Chromatography with Liquid Chromatography and Mass Spectrometry. Analytical Chemistry, 77(17), 5537-5544.
- BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit.
- Altogen Labs. (n.d.). Preclinical Studies: IC-50 Testing.
- On HTS. (2023, December 12). Z-factor.
- Longdom Publishing. (2024, December 16). High-Throughput Screening for Enzyme Modulation.
- Cayman Chemical. (n.d.). COX-2 (human) Inhibitor Screening Assay Kit.
- Patsnap Synapse. (2025, May 9). How to Use Fluorescence Spectroscopy for Enzyme Activity Assays.
- CymitQuimica. (n.d.). Ethyl 5-[3,4-(Ethylenedioxy)phenyl]-5-oxovalerate.
- Gámiz-González, M. Á., et al. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. PMC.
- Gámiz-González, M. Á., et al. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. AIR Unimi.
- AA Blocks. (n.d.). Ethyl 5-(4-n-Propylphenyl)-5-oxovalerate.
- Fluorochem. (n.d.). ethyl 5-(4-t-butylphenyl)-5-oxovalerate (CAS 101577-33-7).
- Gayibov, U., et al. (2023).
- BLDpharm. (n.d.). 138247-13-9|Ethyl 5-(4-n-Butylphenyl)-5-oxovalerate.
- University of Massachusetts Amherst. (2012, January 9). Microplate Enzyme Assay Using Fluorescence.
- Benchchem. (n.d.). Ethyl 5-(4-Hexylphenyl)-5-oxovalerate|CAS 138247-14-0.
Sources
- 1. High-Throughput Screening of Inhibitors [creative-enzymes.com]
- 2. longdom.org [longdom.org]
- 3. High-throughput screening assays for cyclooxygenase-2 and 5-lipoxygenase, the targets for inflammatory disorders [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. assaygenie.com [assaygenie.com]
- 6. IC50 - Wikipedia [en.wikipedia.org]
- 7. IC50’s: An Approach to High-Throughput Drug Discovery – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 8. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 9. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 10. punnettsquare.org [punnettsquare.org]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. The Importance of IC50 Determination | Visikol [visikol.com]
Application Note: A Framework for Evaluating the Anti-Inflammatory Potential of Ethyl 5-(4-n-Butylphenyl)-5-oxovalerate Derivatives using Cell-Based Assays
Abstract
This guide provides a comprehensive framework of cell-based assays to characterize the biological activity of Ethyl 5-(4-n-Butylphenyl)-5-oxovalerate and its derivatives. These compounds, belonging to the β-keto ester class, present a promising scaffold for drug discovery. Structural analogs have been identified as potential modulators of inflammatory pathways, such as the 5-oxo-ETE pathway, which is implicated in diseases like asthma.[1] This document outlines a logical, tiered approach for screening, beginning with foundational cytotoxicity assessments to establish a therapeutic window, followed by functional assays to quantify anti-inflammatory efficacy. We present detailed, field-proven protocols for cell viability (MTT assay), nitric oxide production (Griess assay), and pro-inflammatory cytokine secretion (ELISA) using a validated lipopolysaccharide (LPS)-stimulated macrophage model. The causality behind experimental choices, the inclusion of self-validating controls, and robust data interpretation strategies are emphasized to ensure scientific integrity and reproducibility.
Introduction: The Scientific Rationale
Inflammation is a critical biological response, but its dysregulation underlies a vast array of human diseases, from autoimmune disorders to neurodegeneration and cancer. A central event in many inflammatory cascades is the activation of immune cells, particularly macrophages. Upon stimulation by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), macrophages initiate a potent pro-inflammatory response. This involves the production of signaling molecules such as nitric oxide (NO) and cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[2]
The chemical scaffold of Ethyl 5-(4-n-Butylphenyl)-5-oxovalerate, characterized by a keto-ester linked to a lipophilic aryl group, is of significant interest. Related structures are noted for their potential to antagonize the 5-oxo-ETE receptor (OXE-R), a key player in eosinophil chemoattraction and allergic inflammation.[1] This suggests that derivatives of this class may possess valuable anti-inflammatory properties.
To effectively screen a library of such compounds, a systematic in vitro approach is required. This application note details a screening cascade designed to:
-
Establish a Toxicity Profile: Determine the concentration range at which the compounds do not harm cells, ensuring that any observed effects are not artifacts of cell death.
-
Functionally Screen for Efficacy: Quantify the ability of non-toxic concentrations of the compounds to suppress key markers of macrophage-mediated inflammation.
This framework enables researchers to efficiently identify and prioritize lead candidates for further development.
Mechanistic Overview: Macrophage-Mediated Inflammation
The protocols described herein utilize the murine macrophage cell line, RAW 264.7, activated by LPS. LPS binds to Toll-like receptor 4 (TLR4) on the macrophage surface, triggering a downstream signaling cascade that culminates in the activation of the master inflammatory transcription factor, NF-κB.[2] Activated NF-κB translocates to the nucleus and drives the expression of numerous pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cytokines like TNF-α and IL-6.[2][3] The assays in this guide measure the end-products of this pathway.
Caption: A logical workflow for screening novel compounds.
PART I: Foundational Assay - Cytotoxicity Assessment
Principle: The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a measure of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. [4]The amount of formazan produced is directly proportional to the number of viable cells. This assay is critical for distinguishing true anti-inflammatory effects from those caused by compound-induced cell death. [5]
Protocol 1: MTT Cell Viability Assay
| Parameter | Recommendation | Rationale & Notes |
| Cell Line | RAW 264.7 (Murine Macrophage) | A standard, robust cell line for inflammation studies. [6] |
| Seeding Density | 2 x 10⁴ cells/well | Optimize for linear response; should be ~80% confluent at end of assay. |
| Plate Format | 96-well, flat-bottom, sterile plate | Standard for spectrophotometric readouts. |
| Compound Vehicle | DMSO (Dimethyl sulfoxide) | Ensure final concentration is ≤0.5% to avoid solvent toxicity. |
| Positive Control | Doxorubicin (e.g., 10 µM) | A known cytotoxic agent to validate assay performance. |
Materials:
-
RAW 264.7 cells
-
Complete Culture Medium: DMEM with 10% FBS and 1% Penicillin-Streptomycin. [6]* MTT Reagent: 5 mg/mL in sterile PBS. Filter-sterilize and protect from light. [4]* Solubilization Agent: DMSO or 0.1% NP-40 in isopropanol with 4 mM HCl. [7][8]* Phosphate-Buffered Saline (PBS)
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture RAW 264.7 cells to ~80% confluency.
-
Trypsinize and prepare a cell suspension. Seed 2 x 10⁴ cells in 100 µL of complete medium into each well of a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence. [6]
-
-
Compound Treatment:
-
Prepare serial dilutions of your Ethyl 5-(4-n-Butylphenyl)-5-oxovalerate derivatives in culture medium.
-
Carefully remove the old media from the wells and add 100 µL of the compound dilutions.
-
Include "untreated" (media only), "vehicle control" (e.g., 0.5% DMSO), and "positive control" (doxorubicin) wells.
-
Incubate for 24 hours (or desired exposure time) at 37°C, 5% CO₂.
-
-
MTT Incubation:
-
After treatment, carefully aspirate the media.
-
Add 50 µL of serum-free media and 50 µL of MTT solution (final concentration 0.5 mg/mL is often cited, though some protocols add a smaller volume of a more concentrated stock). [4][7]Using serum-free media is recommended to avoid interference. [8] * Incubate for 3-4 hours at 37°C. Visually inspect for the formation of purple formazan crystals. [8][9]
-
-
Solubilization and Measurement:
-
Carefully remove the MTT solution without disturbing the crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan. [7] * Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization. [8] * Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (media only) from all readings.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
-
-
Plot % Viability against compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
-
PART II: Functional Screening - Anti-Inflammatory Activity
Once non-toxic concentrations are identified (e.g., compounds with >90% viability), they can be advanced to functional assays.
Protocol 2: Nitric Oxide (NO) Production - Griess Assay
Principle: This assay quantifies nitrite (NO₂⁻), a stable and soluble breakdown product of NO. [10][11]The Griess reagent converts nitrite into a purple azo compound, and the intensity of the color is proportional to the NO concentration. This provides a robust measure of iNOS activity.
Materials:
-
LPS from E. coli
-
Griess Reagent:
-
Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid.
-
Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in water.
-
Note: Mix equal volumes of A and B immediately before use.
-
-
Nitrite Standard: Sodium Nitrite (NaNO₂) for standard curve generation.
Step-by-Step Methodology:
-
Cell Seeding and Treatment:
-
Seed RAW 264.7 cells in a 96-well plate as described in the MTT protocol (Step 1).
-
After 24 hours, replace the medium with 100 µL of fresh medium containing the desired (non-toxic) concentrations of your test compounds.
-
Include a positive control for inhibition, such as Dexamethasone (1 µM).
-
Pre-incubate the cells with the compounds for 1 hour at 37°C. [12]This allows the compounds to enter the cells before the inflammatory stimulus is added.
-
-
LPS Stimulation:
-
Add 10 µL of LPS solution to each well to achieve a final concentration of 1 µg/mL. Do not add LPS to the "unstimulated" control wells.
-
Incubate the plate for another 24 hours at 37°C, 5% CO₂. [6]
-
-
Griess Reaction:
-
Prepare a sodium nitrite standard curve (e.g., 0-100 µM) in culture medium.
-
Transfer 50 µL of the cell culture supernatant from each well of your experimental plate to a new, clean 96-well plate.
-
Add 50 µL of the freshly mixed Griess Reagent to each well containing supernatant or standard.
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
-
Measurement and Analysis:
-
Read the absorbance at 540 nm.
-
Calculate the nitrite concentration in each sample by interpolating from the sodium nitrite standard curve.
-
Calculate the percent inhibition of NO production:
-
% Inhibition = 100 - [((NO in Treated Cells - NO in Untreated) / (NO in LPS Control - NO in Untreated)) * 100]
-
-
Crucial Note: It is highly recommended to run a parallel MTT assay on the same plate to confirm that the observed NO reduction is not due to cytotoxicity from the combined compound and LPS treatment. [12]
-
Protocol 3: Pro-Inflammatory Cytokine Quantification - Sandwich ELISA
Principle: The sandwich ELISA (Enzyme-Linked Immunosorbent Assay) is a highly specific and sensitive method to quantify a single protein, such as TNF-α, in a complex sample like cell culture supernatant. [13][14]A capture antibody coated on the plate binds the target cytokine. A second, enzyme-linked detection antibody binds to a different epitope on the cytokine, forming a "sandwich". Addition of a substrate results in a colored product, with the intensity being proportional to the amount of cytokine present. [15] Materials:
-
ELISA plate pre-coated with TNF-α capture antibody (or coating reagents if preparing plates manually). [13]* Recombinant TNF-α standard.
-
Biotinylated TNF-α detection antibody. [13]* Streptavidin-HRP (Horseradish Peroxidase).
-
Assay Diluent/Blocking Buffer (e.g., PBS with 1% BSA or 10% FBS). [13]* Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
TMB (3,3',5,5'-Tetramethylbenzidine) Substrate. [13]* Stop Solution (e.g., 2N H₂SO₄).
Step-by-Step Methodology:
-
Sample Collection:
-
Use the supernatants collected from the same experiment as the Griess Assay (Protocol 2, Step 3). Samples can be stored at -80°C if not used immediately.
-
-
ELISA Procedure (General Steps for Pre-Coated Plates):
-
Standard Curve Preparation: Prepare serial dilutions of the recombinant TNF-α standard in assay diluent according to the kit manufacturer's instructions. This is critical for accurate quantification. [15] * Sample Incubation: Add 100 µL of your standards and cell culture supernatants to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
Washing: Aspirate the liquid from the wells and wash 3-4 times with Wash Buffer. This step is crucial to remove unbound proteins and reduce background.
-
Detection Antibody: Add 100 µL of the diluted biotinylated detection antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step.
-
Streptavidin-HRP: Add 100 µL of diluted Streptavidin-HRP to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Washing: Repeat the wash step.
-
-
Development and Measurement:
-
Add 100 µL of TMB Substrate to each well.
-
Incubate for 15-20 minutes at room temperature in the dark, allowing the color to develop.
-
Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read the absorbance at 450 nm within 30 minutes.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance versus the concentration of the recombinant TNF-α standards (typically a four-parameter logistic curve fit).
-
Calculate the TNF-α concentration in your samples by interpolating their absorbance values from the standard curve.
-
Calculate the percent inhibition of TNF-α production using the same formula as for the NO assay.
-
Concluding Remarks
This application note provides a robust, multi-tiered strategy for evaluating Ethyl 5-(4-n-Butylphenyl)-5-oxovalerate derivatives as potential anti-inflammatory agents. By systematically assessing cytotoxicity before screening for functional effects on nitric oxide and cytokine production, researchers can generate reliable, high-quality data. This workflow enables the confident identification of lead compounds that specifically modulate macrophage inflammatory responses, paving the way for further mechanistic studies and preclinical development.
References
-
Molecular Devices. Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay. Available from: [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available from: [Link]
-
Sittampalam, G. S., et al. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available from: [Link]
-
Bowdish Lab. (2011). CYTOKINE ELISA. Available from: [Link]
-
National Cancer Institute. (2020). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7: Version 2. Available from: [Link]
-
Cyrusbioscience. MTT Assay Protocol. Available from: [Link]
-
National Cancer Institute. (2020). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. Available from: [Link]
-
NJ Bio. (2024). Cell Based Functional Assay including Cytotoxicity Assays. Available from: [Link]
-
Kluth, A., et al. (2024). Potency assay to predict the anti-inflammatory capacity of a cell therapy product for macrophage-driven diseases: overcoming the challenges of assay development and validation. Cytotherapy, 26(5), 512-523. Available from: [Link]
-
BPS Bioscience. Cell Cytotoxicity Screening & Profiling Services. Available from: [Link]
-
Nagella, P., et al. (2011). Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format. Journal of Pharmacological and Toxicological Methods, 63(3), 247-254. Available from: [Link]
-
AXXAM. (2024). Smart cellular assays to study inflammatory skin disorders. Available from: [Link]
-
Tovey, M. G. (2014). Detection and Quantification of Cytokines and Other Biomarkers. Methods in Molecular Biology. Available from: [Link]
-
Assay Genie. Complete ELISA Guide: Get Reliable Results Every Time. Available from: [Link]
-
Sari, D. P., et al. (2024). Inhibition of nitric oxide production in RAW 264.7 cells and cytokines IL-1β in osteoarthritis rat models of 70 % ethanol extract of Arcangelisia flava (L.) merr stems. Research in Pharmaceutical Sciences, 19(4), 387-399. Available from: [Link]
-
Alfa Cytology. In Vitro Cytotoxicity Assay. Available from: [Link]
-
Lo, C. H., et al. (2015). Modular Synthesis of Cell-Permeating 2-Ketoglutarate Esters. Organic Letters, 17(10), 2482-2485. Available from: [Link]
-
Biomatik. (2024). The Ultimate Guide To Using Elisa Kits For Cytokine Detection. Available from: [Link]
-
ResearchGate. (2025). Measurement of Nitric oxide from LPS stimulated Raw264.7 cells?. Available from: [Link]
-
Sichaem, J., et al. (2012). Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of. KKU Science Journal, 40(1), 224-232. Available from: [Link]
-
Nidetzky, B., et al. (2009). Whole-cell bioreduction of aromatic α-keto esters using Candida tenuis xylose reductase and Candida boidinii formate dehydrogenase co-expressed in Escherichia coli. Microbial Cell Factories, 8, 1. Available from: [Link]
-
Parra-García, A., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Molecules, 28(19), 6788. Available from: [Link]
-
Vandoorne, T., et al. (2017). Intake of a Ketone Ester Drink during Recovery from Exercise Promotes mTORC1 Signaling but Not Glycogen Resynthesis in Human Muscle. Frontiers in Physiology, 8, 310. Available from: [Link]
-
ResearchGate. (2025). Synthesis and Biological Activity of Ethyl 4-Alkyl-2-(2-(substituted phenoxy)acetamido)thiazole-5-carboxylate. Available from: [Link]
-
European Patent Office. Composition and method of assaying for ketone bodies. Available from: [Link]
-
Li, J., & Wang, Y. (2011). Ethyl 4-acetyl-5-oxo-3-phenylhexanoate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o647. Available from: [Link]
-
Li, H., et al. (2022). Phenolic Constituents, Antioxidant and Cytoprotective Activities, Enzyme Inhibition Abilities of Five Fractions from Vaccinium dunalianum Wight. Molecules, 27(11), 3450. Available from: [Link]
-
The Economic Times. (2026). What is the Frog Toxin allegedly used to assassinate Russian opposition leader Alexei Navalny? What to know about Epibatidine. Available from: [Link]
Sources
- 1. Ethyl 5-(4-Hexylphenyl)-5-oxovalerate|CAS 138247-14-0 [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. axxam.com [axxam.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Cytotoxicity Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. Inhibition of nitric oxide production in RAW 264.7 cells and cytokines IL-1β in osteoarthritis rat models of 70 % ethanol extract of Arcangelisia flava (L.) merr stems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. clyte.tech [clyte.tech]
- 8. cyrusbio.com.tw [cyrusbio.com.tw]
- 9. atcc.org [atcc.org]
- 10. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7: Version 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cytokine Elisa [bdbiosciences.com]
- 14. assaygenie.com [assaygenie.com]
- 15. biomatik.com [biomatik.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 5-(4-n-Butylphenyl)-5-oxovalerate
Ticket ID: #FC-ACYL-005 Topic: Yield Optimization & Troubleshooting for Friedel-Crafts Acylation of n-Butylbenzene Assigned Specialist: Senior Application Scientist, Chemical Synthesis Division Status: Open
Executive Summary & Core Chemistry
You are attempting to synthesize Ethyl 5-(4-n-Butylphenyl)-5-oxovalerate via the Friedel-Crafts acylation of n-butylbenzene using ethyl 5-chloro-5-oxovalerate (ethyl glutaryl chloride).
While this reaction appears straightforward, researchers often encounter three specific failure modes:
-
Low Yield: Due to incorrect catalyst stoichiometry (failure to account for Lewis basicity of the product).
-
Ester Hydrolysis: Loss of the ethyl group during the harsh acidic quench, resulting in the carboxylic acid byproduct.
-
Emulsion Formation: Aluminum salts forming unmanageable gels during aqueous workup.
This guide provides a self-validating protocol and troubleshooting logic to resolve these bottlenecks.
The Reaction Pathway
The reaction requires the generation of an acylium ion from ethyl glutaryl chloride. However, the presence of the ester moiety in the reagent and the ketone in the product complicates the catalyst load.
Figure 1: Reaction pathway highlighting the formation of the stable Product-AlCl3 complex, which necessitates stoichiometric catalyst loading.
Critical Optimization Parameters (The "Why" and "How")
A. Stoichiometry: The "2.2 Rule"
The most common error is using catalytic (0.1 eq) or 1.0 equivalent of Aluminum Chloride (
-
The Science: The product contains a ketone and an ester.[1] Both are Lewis bases. The ketone oxygen forms a strong 1:1 complex with
. The ester oxygen can also coordinate. -
The Fix: You must use 2.2 to 2.5 equivalents of
relative to the acyl chloride.-
1.0 eq to generate the acylium ion.
-
1.0 eq to complex with the resulting ketone (driving the reaction).
-
0.2-0.5 eq excess to account for ester coordination and moisture scavenging.
-
B. Temperature Control & Regioselectivity
-
The Issue: n-Butylbenzene is an ortho/para director. The para isomer is desired.
-
The Fix: Lower temperatures favor the para product due to steric hindrance and kinetic control.
-
Addition Phase: -5°C to 0°C.
-
Reaction Phase: Warm slowly to Room Temperature (20-25°C). Do not reflux unless conversion is stalled; high heat promotes dealkylation or rearrangement.
-
C. Solvent Selection
-
Dichloromethane (DCM): Preferred for ease of workup and moderate solubility.
-
1,2-Dichloroethane (DCE): Use only if the complex precipitates out of DCM (stopping the reaction). DCE allows for higher temperatures but is more toxic.
-
Nitrobenzene: Avoid. While it improves para selectivity, it is difficult to remove and can cause purification nightmares.
Troubleshooting Guide (FAQ Format)
Q1: "My yield is low (<40%), and I see starting material."
Diagnosis: Catalyst deactivation or insufficient loading.
-
Check 1: Was the
white/yellow and free-flowing? If it was gray or sticky, it is hydrated and useless. -
Check 2: Did you use at least 2.2 equivalents? (See "The 2.2 Rule" above).
-
Check 3: Moisture ingress. The induction period of Friedel-Crafts is sensitive to water. Ensure glassware is flame-dried and the system is under
or Ar.
Q2: "I lost the ethyl group; I isolated the carboxylic acid."
Diagnosis: Hydrolysis of the ester during workup.
-
Mechanism: The
coordinates to the ester carbonyl. Upon adding water, this activated complex is highly susceptible to acid-catalyzed hydrolysis. -
The Fix:
-
Quench Cold: Pour the reaction mixture slowly into a mixture of ice and dilute HCl. Do not allow the quench temperature to rise above 10°C.
-
Minimize Contact Time: Extract the organic layer immediately. Do not stir the aqueous/organic layers overnight.
-
Q3: "The workup turned into a thick, unfilterable emulsion."
Diagnosis: Formation of Aluminum Hydroxide gels.
-
The Fix (The Rochelle Salt Method): Instead of simple water/HCl, quench with a saturated solution of Potassium Sodium Tartrate (Rochelle Salt) . The tartrate chelates aluminum ions, keeping them in the aqueous phase and breaking the emulsion.
-
Alternative: If Rochelle salt is unavailable, wash the organic layer with 1M HCl (to dissolve Al salts) followed by filtration through a Celite pad to remove fine particulates.
Validated Experimental Protocol
Objective: Synthesis of Ethyl 5-(4-n-Butylphenyl)-5-oxovalerate (10 mmol scale).
| Component | Amount | Role |
| n-Butylbenzene | 1.34 g (10 mmol) | Substrate (Limiting Reagent) |
| Ethyl 5-chloro-5-oxovalerate | 2.14 g (12 mmol) | Acylating Agent (1.2 eq) |
| Aluminum Chloride ( | 3.33 g (25 mmol) | Lewis Acid (2.5 eq) |
| Dichloromethane (DCM) | 40 mL | Solvent (Anhydrous) |
Step-by-Step Procedure:
-
Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel. Flush with Nitrogen (
). -
Catalyst Suspension: Add anhydrous DCM (20 mL) and
(25 mmol). Cool the suspension to 0°C in an ice bath. -
Acylium Formation: Dissolve Ethyl 5-chloro-5-oxovalerate (12 mmol) in DCM (10 mL). Add this solution dropwise to the
suspension over 15 minutes.-
Observation: The mixture should turn yellow/orange, indicating acylium ion formation. Stir for 15 mins at 0°C.
-
-
Addition of Substrate: Dissolve n-Butylbenzene (10 mmol) in DCM (10 mL). Add dropwise to the reaction mixture at 0°C.
-
Control: Keep internal temp < 5°C.
-
-
Reaction: Remove ice bath and allow to warm to Room Temperature. Stir for 3–6 hours.
-
Monitor: Check TLC (Hexane/EtOAc 8:2). Look for the disappearance of butylbenzene (
) and appearance of the keto-ester ( ).
-
-
Quench (Critical): Pour the reaction mixture slowly into a beaker containing 100g Ice + 10 mL conc. HCl . Stir vigorously for 20 mins.
-
Extraction: Separate layers. Extract aqueous layer with DCM (2 x 30 mL).
-
Wash: Wash combined organics with:
-
Water (1 x 50 mL)
-
Sat.
(1 x 50 mL) - Caution: Gas evolution -
Brine (1 x 50 mL)
-
-
Drying: Dry over anhydrous
, filter, and concentrate in vacuo.
Workup Decision Tree
Use this logic flow to handle post-reaction issues.
Figure 2: Troubleshooting logic for workup and product salvage.
References
-
BenchChem Protocols. Friedel-Crafts Acylation of Naphthalene with Ethyl 5-Chloro-5-oxovalerate. Retrieved from .
- Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience. (Standard text on catalyst stoichiometry and Lewis acid complexes).
-
University of Rochester. Workup: How to Manage an Emulsion. Retrieved from .
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (General procedures for aromatic ketone synthesis and handling aluminum chloride).
Sources
Technical Support Center: Synthesis of Ethyl 5-(4-n-Butylphenyl)-5-oxovalerate
This is a comprehensive technical support guide designed for researchers and process chemists synthesizing Ethyl 5-(4-n-Butylphenyl)-5-oxovalerate .
Document ID: TS-ORG-5OXO-001 Topic: Side Reaction Mitigation & Troubleshooting Audience: Medicinal Chemists, Process Development Scientists[1]
Executive Summary & Reaction Logic
The synthesis of Ethyl 5-(4-n-Butylphenyl)-5-oxovalerate typically proceeds via a Friedel-Crafts Acylation of n-butylbenzene using a glutaric acid derivative (commonly ethyl glutaryl chloride or glutaric anhydride followed by esterification).[1]
While the reaction appears straightforward, the presence of the n-butyl group introduces specific electronic and steric challenges. The n-butyl chain is an activating, ortho-/para-directing group.[1] The critical quality attributes (CQAs) for this synthesis are defined by the suppression of the ortho-isomer and the prevention of alkyl chain isomerization (linear to branched migration).
Reaction Pathway & Impurity Map
The following diagram illustrates the primary synthesis pathway (Route A: Direct Acylation) and the critical divergence points where side reactions occur.
Figure 1: Reaction logic flow for the Friedel-Crafts acylation of n-butylbenzene. Red nodes indicate critical side reactions to monitor.
Troubleshooting Guide (FAQ Format)
Issue 1: High Levels of Ortho-Isomer (Regioselectivity)
User Question: "My HPLC shows a persistent impurity (RRT ~0.95) at 10-15%.[1] How do I minimize the ortho-isomer?"
Technical Analysis: The n-butyl group activates the benzene ring at both ortho and para positions. While the bulky n-butyl group sterically hinders the ortho attack, elevated temperatures provide enough energy to overcome this barrier.
-
Root Cause: Reaction temperature too high during addition, or insufficient steric bulk of the electrophile.
-
Corrective Action:
-
Cryogenic Control: Maintain the internal temperature between -5°C and 0°C during the addition of the catalyst or substrate.
-
Solvent Choice: Switch from Dichloromethane (DCM) to Nitrobenzene or 1,2-Dichloroethane .[1] Nitrobenzene forms a complex with AlCl₃, increasing the steric bulk of the attacking species and significantly favoring para-substitution [1].
-
Addition Order: Add the substrate to the pre-formed Acylium complex (Reagent + AlCl₃). This ensures the concentration of free, uncomplexed AlCl₃ (which might catalyze rearrangement) is low relative to the substrate.
-
Issue 2: Alkyl Chain Isomerization (n-Butyl sec-Butyl)
User Question: "I see a peak splitting in the alkyl region of the NMR, and GC-MS suggests a branched isomer. Did the butyl group rearrange?"
Technical Analysis: Under strong Lewis Acid conditions (AlCl₃), primary alkylbenzenes can undergo isomerization to thermodynamically more stable secondary alkylbenzenes (e.g., sec-butylbenzene) via a hydride shift mechanism.[2] This is a "hidden" side reaction because the molecular weight remains identical.
-
Root Cause: Exposure of n-butylbenzene to AlCl₃ without the acylating agent present, or prolonged reaction times at reflux.
-
Corrective Action:
-
Simultaneous Presence: Never stir n-butylbenzene with AlCl₃ alone.[1] Always generate the acylium ion (AlCl₃ + Acid Chloride) first, then add the aromatic substrate [2]. The acylation reaction is faster than the isomerization reaction at low temperatures.
-
Quench Timing: Do not let the reaction stir overnight if conversion is complete. Quench immediately upon consumption of starting material.[1]
-
Issue 3: Ester Hydrolysis (Loss of Ethyl Group)
User Question: "My mass spec shows a peak at M-28, and the product is acidic. Why did I lose the ethyl ester?"
Technical Analysis: If using Ethyl 5-chloro-5-oxovalerate (Ethyl Glutaryl Chloride), the terminal ester is distinct from the reacting acyl chloride. However, AlCl₃ is a strong Lewis acid that can coordinate to the ester carbonyl, facilitating hydrolysis during the aqueous quench.
-
Root Cause: Exothermic quench or highly acidic aqueous layer (pH < 1) during workup.[1]
-
Corrective Action:
-
Inverse Quench: Pour the reaction mixture into ice-water, not water into the reaction. This controls the exotherm.
-
pH Buffering: Wash the organic layer with saturated NaHCO₃ immediately after phase separation to neutralize residual HCl.[1]
-
Impurity Profile & Identification
Use the table below to identify side products based on analytical data.
| Impurity Type | Relative Retention Time (RRT)* | Mass Shift (vs Target) | Diagnostic Signal (1H NMR) |
| Ortho-Isomer | 0.92 - 0.96 | 0 | Aromatic region: Complex splitting (ABCD system) vs. symmetric AA'BB' of Para.[1] |
| sec-Butyl Isomer | 0.98 - 1.02 | 0 | Methyl region: Doublet at ~1.2 ppm (branched CH3) instead of triplet at ~0.9 ppm.[1] |
| Hydrolyzed Acid | 0.40 - 0.60 | -28 Da (Loss of Et) | Loss of quartet at ~4.1 ppm; Broad singlet >10 ppm (COOH).[1] |
| Di-acylated | > 1.50 | +156 Da | Additional carbonyl signals; very late eluter.[1] |
*RRT is approximate and depends on C18 Reverse Phase method (Water/Acetonitrile).
Optimized Experimental Protocol
Method: Direct Friedel-Crafts Acylation (Route B) Scale: 10 mmol basis
-
Reagent Prep: In a flame-dried 3-neck flask under Nitrogen, suspend Aluminum Chloride (AlCl₃) (1.1 equiv, 1.47 g) in anhydrous Dichloromethane (DCM) (20 mL).
-
Acylium Formation: Cool to 0°C . Dropwise add Ethyl 5-chloro-5-oxovalerate (1.0 equiv, 1.78 g) over 15 minutes.
-
Checkpoint: The solution should turn homogenous or slightly yellow, indicating acylium complex formation.
-
-
Substrate Addition: Dropwise add n-Butylbenzene (1.05 equiv, 1.41 g) dissolved in DCM (5 mL) over 30 minutes.
-
Critical Control: Maintain internal temp < 5°C to prevent isomerization.[1]
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (20-25°C) for 2 hours.
-
Workup (Inverse Quench): Pour the reaction mixture slowly into a beaker containing Ice (50 g) + HCl (1N, 10 mL) . Stir vigorously for 15 mins.
-
Why? The HCl helps break the strong Aluminum-Product complex.
-
-
Isolation: Separate organic layer.[1] Wash with Water (2x), then Sat. NaHCO₃ (2x) to remove acid, then Brine. Dry over MgSO₄.[1]
-
Purification: Evaporate solvent. If ortho-isomer is >5%, recrystallization from Hexane/Ethyl Acetate is preferred over column chromatography for scalability.[1]
References
-
Olah, G. A. (1973).[1] Friedel-Crafts Chemistry. Wiley-Interscience.[1] (Detailed discussion on solvent effects and nitrobenzene complexation).
-
Groggins, P. H. (1958).[1] Unit Processes in Organic Synthesis. McGraw-Hill.[1] (Foundational protocols for acylation vs alkylation kinetics).
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1]
-
Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.[1] (Mechanistic insight into carbocation rearrangements).
Sources
Technical Support Center: Optimization of Friedel-Crafts Acylation of n-Butylbenzene
As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and professionals in drug development engaged in the Friedel-Crafts acylation of n-butylbenzene. This document moves beyond standard protocols to address the nuances of reaction optimization and troubleshoot common experimental challenges.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the setup and optimization of the Friedel-Crafts acylation of n-butylbenzene.
Q1: What is the most effective Lewis acid catalyst for this reaction, and how much should I use?
The choice and quantity of the Lewis acid are critical for success.
-
Catalyst Choice: Anhydrous aluminum chloride (AlCl₃) is the most common and robust Lewis acid for acylating moderately activated rings like n-butylbenzene.[1][2] Other Lewis acids such as ferric chloride (FeCl₃) can also be effective, sometimes offering milder reaction conditions.
-
Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylation requires at least a stoichiometric amount (1.0 to 1.2 equivalents) of AlCl₃ relative to the acylating agent.[3][4] This is because the product, an aryl ketone, is a Lewis base and forms a stable complex with AlCl₃.[4][5] This complexation deactivates both the product and the catalyst, preventing further reactions and necessitating a stoichiometric quantity of the Lewis acid to drive the reaction to completion.[1][3] Using only a catalytic amount is a frequent cause of low yields.
Q2: How does solvent selection impact the reaction outcome?
Solvent choice can influence reaction rate, solubility of intermediates, and even regioselectivity.
-
Common Solvents: Dichloromethane (CH₂Cl₂) is a preferred solvent as it is relatively inert and effectively dissolves the reactants and the intermediate complexes.[3] Carbon disulfide (CS₂) is another traditional solvent.
-
Influence on Selectivity: While the n-butyl group strongly directs acylation to the para position due to sterics, solvent polarity can play a subtle role in the ortho:para ratio. In some cases, more polar solvents like nitrobenzene can alter the product distribution, although nitrobenzene is often avoided due to its reactivity and potential to undergo reaction under Friedel-Crafts conditions if the substrate is not sufficiently activated.[6][7] For n-butylbenzene, the steric hindrance of the butyl group is the dominant factor, making para-acylation the major product regardless of solvent.
-
Practical Considerations: The solvent must be rigorously dried. Any moisture will react with and deactivate the AlCl₃ catalyst, halting the reaction.[3]
Q3: What is the optimal temperature profile for this acylation?
Temperature control is crucial for managing the reaction's exothermicity and minimizing side reactions.
-
Initial Cooling: The reaction between the acylating agent and the Lewis acid is highly exothermic.[8] Therefore, the initial addition of the acylating agent to the suspension of AlCl₃ and n-butylbenzene should be performed at a low temperature, typically 0 °C, using an ice bath.[9] This slow, controlled addition prevents a rapid temperature increase that could lead to side reactions or degradation.
-
Reaction Progression: After the initial addition is complete, the reaction is often allowed to warm slowly to room temperature and stirred for a period to ensure completion.[9][10] Gentle heating (e.g., refluxing in dichloromethane at ~40 °C) may be necessary in some cases to push the reaction to completion, but this should be monitored carefully by TLC or GC to avoid byproduct formation.[11]
Troubleshooting Guide
This section provides solutions to specific problems encountered during the experiment.
Problem 1: The reaction yield is very low or zero.
Low yield is the most common issue and can often be traced to a few key factors. The following flowchart provides a systematic approach to diagnosis.
Caption: Troubleshooting workflow for low yield in Friedel-Crafts acylation.
Problem 2: The reaction mixture became a thick, unmanageable slurry.
This is a common observation and is caused by the precipitation of the ketone-AlCl₃ complex.[3]
-
Cause: The complex formed between the newly generated ketone product and AlCl₃ has limited solubility in solvents like dichloromethane.
-
Solution:
-
Ensure Efficient Stirring: Use a powerful mechanical stirrer, as a small magnetic stir bar may not be sufficient to maintain a homogenous suspension.
-
Sufficient Solvent: Ensure an adequate volume of anhydrous solvent is used from the start. A more dilute reaction can help keep the complex suspended.[3]
-
Problem 3: Analysis shows the presence of multiple products.
While Friedel-Crafts acylation is less prone to poly-substitution than alkylation, multiple products can still arise.
-
Cause of Polyacylation: The introduction of an acyl group deactivates the aromatic ring, making a second acylation less likely.[7][12] However, if the reaction conditions are too harsh (e.g., high temperature or prolonged reaction time), or if the starting material is highly activated, di-acylation can occur.
-
Cause of Isomeric Products: The n-butyl group is an ortho, para-director. Due to the steric bulk of the n-butyl group, the major product will overwhelmingly be the para-substituted ketone. The presence of significant amounts of the ortho isomer is unusual and may indicate kinetic control at very low temperatures, though this is less common.
-
Solution:
-
Use Milder Conditions: Avoid excessive heating. Run the reaction at room temperature or slightly above to ensure a clean conversion to the mono-acylated product.
-
Confirm Starting Material: Ensure your n-butylbenzene is free of other isomers (e.g., sec-butylbenzene, isobutylbenzene), which would lead to different products.
-
Data & Protocols
Table 1: Influence of Reaction Parameters on Acylation of n-Butylbenzene
| Parameter | Condition | Expected Outcome | Rationale & Citation |
| Catalyst | AlCl₃ (1.1 eq) | High conversion | Stoichiometric amount required to overcome product complexation.[3][4] |
| FeCl₃ (1.1 eq) | Good conversion | A milder, effective alternative to AlCl₃. | |
| AlCl₃ (<1.0 eq) | Low conversion/yield | Insufficient catalyst to drive the reaction to completion.[3] | |
| Solvent | Dichloromethane (DCM) | Good yield, favors para product | Inert, good solubility for reactants and intermediates.[3] |
| Carbon Disulfide (CS₂) | Good yield, favors para product | Traditional non-polar solvent. | |
| Nitrobenzene | Variable yield, potential for side reactions | Polar; can affect isomer ratios but is generally not recommended unless necessary.[6] | |
| Temperature | 0 °C to RT | High yield, high para-selectivity | Optimal for controlling exotherm and minimizing side products.[9] |
| > 40 °C (Reflux) | Potential for decreased yield/selectivity | Increased risk of side reactions and byproduct formation.[3] |
Experimental Protocol: Synthesis of 4'-Butylacetophenone
This protocol details the acylation of n-butylbenzene with acetyl chloride.
Caption: Standard experimental workflow for Friedel-Crafts acylation.
Materials:
-
n-Butylbenzene (1.0 eq)
-
Acetyl chloride (1.05 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: Under an inert atmosphere (e.g., nitrogen or argon), equip an oven-dried three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and a pressure-equalizing addition funnel.
-
Catalyst Suspension: To the flask, carefully add anhydrous AlCl₃ (1.1 eq) followed by anhydrous DCM. Stir the mixture to form a suspension and cool it to 0 °C in an ice-water bath.[3]
-
Reagent Addition: In a separate dry flask, prepare a solution of n-butylbenzene (1.0 eq) and acetyl chloride (1.05 eq) in a small amount of anhydrous DCM. Transfer this solution to the addition funnel.
-
Reaction: Add the n-butylbenzene/acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 30-45 minutes. Maintain the internal temperature below 5 °C. Hydrogen chloride gas will be evolved and should be vented through a trap.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-3 hours, monitoring the reaction's progress by TLC or GC until the starting material is consumed.
-
Work-up:
-
Carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated HCl.[8] This quenches the reaction and hydrolyzes the aluminum complexes.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Combine all organic layers and wash sequentially with water, saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.[3]
-
-
Isolation and Purification:
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent and remove the solvent using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 4'-butylacetophenone.
-
References
- 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. (n.d.).
-
Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. (2020, October 21). YouTube. Retrieved from [Link]
- Experiment 1: Friedel-Crafts Acylation. (n.d.). Retrieved from a university chemistry department website.
- Friedel–Crafts reaction. (2020, August 24). L.S. College, Muzaffarpur.
-
Friedel Crafts Acylation and Friedel-Crafts Alkylation. (2018, May 17). Master Organic Chemistry. Retrieved from [Link]
- Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. (n.d.).
- Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. (2020, May 30). Chemistry LibreTexts.
-
Friedel-Crafts acylation of benzene. (n.d.). Chemguide. Retrieved from [Link]
- The Friedel-Crafts Alkylation and Acylation of Benzene. (n.d.). MCC Organic Chemistry.
- Friedel-Crafts Acylation. (n.d.).
- Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). (2023, February 23). Beilstein Journal of Organic Chemistry.
-
Solvent Effects in Friedel–Crafts Reaction. (2019, December 24). Chemistry Stack Exchange. Retrieved from [Link]
- Understanding the regioselectivity and reactivity of Friedel–Crafts benzoylation using Parr functions. (n.d.). Afinidad.
- Friedel Crafts Acylation of Benzene Reaction Mechanism. (2018, May 7). YouTube.
-
Friedel–Crafts reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
Friedel-Crafts Acylation. (n.d.). Chemistry Steps. Retrieved from [Link]
- Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2024, October 4). Chemistry LibreTexts.
- Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. (2016, December 29). YouTube.
- Why isn't benzene used as a solvent for the Friedel-Crafts alkylation of chlorobenzene? (2019, February 14). Quora.
- Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2025, January 29). Chemistry LibreTexts.
- Friedel–Crafts Acylation & Solutions to F–C Alkyl
-
The Alkylation of Benzene by Acylation-Reduction. (n.d.). Chemistry Steps. Retrieved from [Link]
- Friedel-Crafts Acyl
-
Friedel-Crafts acylation. (n.d.). Khan Academy. Retrieved from [Link]
- Friedel-Crafts Acylation of 1-Butyl-4-methoxybenzene. (n.d.). BenchChem.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. quora.com [quora.com]
- 8. websites.umich.edu [websites.umich.edu]
- 9. benchchem.com [benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of Crude Ethyl 5-(4-n-Butylphenyl)-5-oxovalerate
Welcome to the technical support center for the purification of Ethyl 5-(4-n-Butylphenyl)-5-oxovalerate. This guide is designed for researchers, chemists, and drug development professionals who are working with this keto-ester and encountering challenges in achieving high purity. We will address common issues in a practical, question-and-answer format, grounded in established chemical principles and field-proven experience.
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities in my crude Ethyl 5-(4-n-Butylphenyl)-5-oxovalerate sample?
A1: The impurity profile of your crude product is intrinsically linked to its synthesis, which is typically a Friedel-Crafts acylation of n-butylbenzene with an activated glutaric acid derivative (e.g., ethyl 5-chloro-5-oxopentanoate or glutaric anhydride/ethyl ester precursor).
Based on this reaction, the most common impurities include:
-
Unreacted Starting Materials: Residual n-butylbenzene and the acylating agent.
-
Positional Isomers: While the para-substituted product is sterically and electronically favored, small amounts of ortho and meta isomers of Ethyl 5-(n-Butylphenyl)-5-oxovalerate can form. These are often the most challenging impurities to remove due to their similar physical properties.[1]
-
Hydrolysis Products:
-
5-(4-n-Butylphenyl)-5-oxovaleric acid: This results from the hydrolysis of the ethyl ester functionality of your target molecule. This can occur during aqueous workup, especially if conditions are not pH-neutral or if the reaction is heated for extended periods in the presence of water.[2][3][4]
-
Glutaric Acid: Formed from the hydrolysis of the acylating agent.[1]
-
-
Catalyst Residues: Residual Lewis acid catalyst (e.g., AlCl₃) complexed with the product or other components. These are typically removed during the initial reaction workup.
-
Solvent Residues: Solvents used in the reaction or workup (e.g., dichloromethane, nitrobenzene, diethyl ether).
Q2: What is the best overall strategy for purifying this compound?
A2: A multi-step approach is most effective. The optimal workflow involves a preliminary extractive workup followed by column chromatography. For achieving the highest purity, a final recrystallization step can be employed if the material is crystalline. Distillation is generally not recommended for a molecule of this size and functionality due to the high boiling point and risk of thermal decomposition.[1]
Below is a recommended workflow diagram:
Sources
Enhancing the stability of Ethyl 5-(4-n-Butylphenyl)-5-oxovalerate
Technical Support Center: Ethyl 5-(4-n-Butylphenyl)-5-oxovalerate
Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Stability Enhancement & Troubleshooting
Executive Summary
Ethyl 5-(4-n-Butylphenyl)-5-oxovalerate (CAS: 138247-13-9) is a critical intermediate, primarily utilized in the synthesis of 3-n-butylphthalide (NBP) and related benzofuran derivatives for ischemic stroke therapy. Its structural integrity relies on the stability of two pharmacophores: the
Users frequently encounter degradation profiles characterized by hydrolytic cleavage (loss of the ethyl group) and photochemical reduction (Norrish Type II reactions at the aromatic ketone). This guide provides self-validating protocols to mitigate these risks.
Module 1: Storage & Environmental Control
Q: Why does the purity of my compound decrease even when stored at 4°C?
A: Temperature control alone is insufficient. The primary antagonist is moisture-mediated hydrolysis , catalyzed by trace acidity on glass surfaces or residual synthesis byproducts.
The Mechanism:
The
Protocol: The "Double-Barrier" Storage System
-
Step 1: Desiccation. Do not rely on standard caps. Store the vial inside a secondary jar containing activated molecular sieves (3Å or 4Å).
-
Step 2: Headspace Management. Flush the vial with Argon (Ar) rather than Nitrogen (
). Argon is heavier than air and provides a superior blanket for the liquid interface, preventing oxidative yellowing of the butyl chain. -
Step 3: Surface Passivation. If storing for >3 months, use silylated glass vials to neutralize surface hydroxyls that can catalyze ester cleavage.
Visualizing the Degradation Risk:
Figure 1: Primary degradation pathways. Note the risk of cyclization following the initial hydrolysis event.
Module 2: Process Stability (Reaction & Workup)
Q: My yield drops significantly during acidic workup. Is the ester cleaving?
A: Likely, yes. However, a more subtle issue is ketalization or enolization if the workup is too aggressive.
The Causality: The C5 ketone is conjugated with the phenyl ring, making it moderately stable. However, in the presence of strong acids (pH < 2) or Lewis acids used in Friedel-Crafts steps, the carbonyl oxygen becomes protonated, increasing electrophilicity. If you use alcohols (MeOH/EtOH) during quenching, you risk transesterification or ketal formation.
Protocol: The Buffered Quench Strategy
-
Avoid Strong Acids: Do not use 1M HCl for quenching if possible.
-
Buffer Selection: Use a saturated Ammonium Chloride (
) solution (pH ~4.5-5.0). This provides enough protonation to break metal complexes (from Friedel-Crafts) without catalyzing rapid ester hydrolysis. -
Solvent Swap: Never quench into methanol. Use Ethyl Acetate (EtOAc) or TBME (tert-Butyl methyl ether) for extraction. These solvents are non-nucleophilic and prevent transesterification.
Table 1: Stability Profile in Common Solvents (24h @ 25°C)
| Solvent System | Stability Rating | Risk Factor |
| Ethyl Acetate | High | Minimal (Recommended for extraction) |
| Methanol | Low | Transesterification to Methyl ester |
| Dichloromethane | Moderate | Trace HCl in DCM can catalyze hydrolysis |
| Water (pH 7) | Moderate | Slow hydrolysis over days |
| Water (pH 1) | Critical | Rapid hydrolysis to acid + cyclization |
Module 3: Analytical Troubleshooting
Q: I see a "Ghost Peak" at RRT 0.95 in my HPLC chromatogram. Is this an impurity?
A: This is frequently an analytical artifact , not a synthesis impurity.
The Explanation: Aromatic ketones can undergo thermal degradation or interaction within the analysis column if conditions are too harsh.
-
Acidic Mobile Phases: If your mobile phase contains >0.1% TFA (Trifluoroacetic acid), on-column hydrolysis can occur during the run, appearing as a "shoulder" or pre-peak (the carboxylic acid).
-
Detection Wavelength: The n-butylphenyl ketone chromophore absorbs strongly at 254 nm. Ensure you are not mistaking the solvent front or gradient ghost peaks for impurities.
Self-Validating Test:
-
Run the sample with 0.1% Formic Acid instead of TFA. Formic acid is weaker; if the peak diminishes, it was an artifact of on-column hydrolysis.
-
Inject the sample immediately after preparation. If the peak grows over time in the autosampler, your sample solvent (diluent) is wet. Switch diluent to Acetonitrile (anhydrous).
Visualizing the Stabilization Workflow:
Figure 2: Optimized workflow to minimize hydrolytic and oxidative stress during isolation.
References
-
Synthesis & Applications of NBP Intermediates
-
Kinetics of Keto-Ester Hydrolysis
-
Photostability of Aromatic Ketones
-
Compound Data & Safety
-
Ethyl 5-(4-n-Butylphenyl)-5-oxovalerate Product Data. BLD Pharm. Link
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. asianpubs.org [asianpubs.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Synthesis of Novel 3-Butylphthalide Derivatives Containing Isopentenylphenol Moiety as Potential Antiplatelet Agents for the Treatment of Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing decomposition of Ethyl 5-(4-n-Butylphenyl)-5-oxovalerate during purification
Technical Support Center: Ethyl 5-(4-n-Butylphenyl)-5-oxovalerate Purification
This guide provides in-depth troubleshooting for the purification of Ethyl 5-(4-n-Butylphenyl)-5-oxovalerate, a β-keto ester that can be susceptible to decomposition. Here, we address common challenges and provide solutions grounded in chemical principles to ensure the integrity of your compound.
Troubleshooting Guide: Preventing Decomposition During Purification
Researchers may encounter challenges with the stability of Ethyl 5-(4-n-Butylphenyl)-5-oxovalerate during purification, leading to lower yields and impure final products. This guide is designed to address these issues directly.
Issue 1: Significant Product Loss and Unidentified Impurities After Column Chromatography
Q: I'm observing significant loss of my product, Ethyl 5-(4-n-Butylphenyl)-5-oxovalerate, and the appearance of unknown peaks in my analytical data after purification by silica gel column chromatography. What could be the cause?
A: This is a common issue when purifying β-keto esters on silica gel. The problem likely stems from two primary decomposition pathways: hydrolysis and decarboxylation.
-
Hydrolysis: The ester functional group in your compound can be hydrolyzed to a carboxylic acid, particularly if there is residual water in your solvents or on the silica gel. This reaction can be catalyzed by the acidic nature of the silica gel itself.
-
Decarboxylation: β-keto esters are prone to decarboxylation, a reaction where the carboxyl group is lost as carbon dioxide, especially when heated.[1] This process can be accelerated by acidic or basic conditions.[2][3] The acidic surface of silica gel can promote this degradation pathway.
Solutions:
-
Use Deactivated Silica Gel: To minimize acid-catalyzed decomposition, consider deactivating the silica gel. This can be achieved by preparing a slurry of silica gel in your elution solvent and adding a small amount of a mild base, such as triethylamine (~1% v/v), before packing the column. This neutralizes the acidic sites on the silica surface.
-
Solvent Purity: Ensure that all solvents used for chromatography are anhydrous. The presence of water can facilitate hydrolysis.
-
Alternative Stationary Phases: If decomposition persists, consider using a less acidic stationary phase like alumina or Florisil.[4] However, be aware that the elution profile of your compound will change, and you will need to re-optimize your solvent system.
-
Flash Chromatography: Employ flash column chromatography to minimize the time your compound is in contact with the stationary phase.[4]
Issue 2: Product Degradation During Solvent Removal
Q: After collecting my fractions from the column, I'm noticing product degradation when I remove the solvent using a rotary evaporator. How can I prevent this?
A: The heat from the rotary evaporator bath can be sufficient to induce thermal decomposition, particularly decarboxylation.
Solutions:
-
Low-Temperature Evaporation: Remove the solvent at the lowest possible temperature. Use a high-vacuum pump to facilitate solvent evaporation at or near room temperature. An ice bath can also be used to cool the receiving flask.[5]
-
Avoid Over-Drying: Do not leave the product on the rotary evaporator for an extended period after the solvent has been removed. This prolonged exposure to heat and vacuum can promote degradation.
Frequently Asked Questions (FAQs)
Q1: What are the main decomposition pathways for Ethyl 5-(4-n-Butylphenyl)-5-oxovalerate?
A: The two primary decomposition pathways are hydrolysis of the ester and decarboxylation of the β-keto acid that would result from hydrolysis.[2][6]
dot graph DecompositionPathways { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} caption: Main decomposition pathways for the compound.
Q2: Can I use reverse-phase chromatography for purification?
A: Yes, reverse-phase chromatography is a viable option and can sometimes be gentler on sensitive compounds. You would use a non-polar stationary phase (like C18-silica) and a polar mobile phase (like a mixture of water and acetonitrile or methanol). This avoids the acidic environment of normal-phase silica gel.
Q3: Are there any specific solvent systems you would recommend for column chromatography?
A: A common starting point for purifying compounds of similar polarity is a gradient of ethyl acetate in hexanes. You should determine the optimal solvent system using thin-layer chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for your product to ensure good separation.[4]
Q4: How can I confirm if my compound is decomposing on the TLC plate?
A: You can perform a 2D TLC analysis. Spot your compound on the corner of a square TLC plate and run it in your chosen solvent system. After the first run, rotate the plate 90 degrees and run it again in the same solvent system. If your compound is stable, you will see a single spot that has moved diagonally. If it is decomposing, you will see additional spots along the second dimension's path.[4]
dot graph TwoD_TLC { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [arrowhead=none, color="#5F6368"];
} caption: 2D TLC analysis for compound stability.
Experimental Protocols
Protocol 1: Purification using Deactivated Silica Gel
-
Slurry Preparation: In a fume hood, weigh out the required amount of silica gel for your column. Create a slurry by adding the silica gel to your initial, non-polar eluent (e.g., 5% ethyl acetate in hexanes).
-
Deactivation: To the slurry, add triethylamine to a final concentration of 1% (v/v). Stir the slurry gently for 5-10 minutes.
-
Column Packing: Pack your chromatography column with the deactivated silica gel slurry.
-
Sample Loading: Dissolve your crude product in a minimal amount of the elution solvent and load it onto the column.
-
Elution: Run the column using your predetermined solvent gradient, collecting fractions and monitoring by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator at low temperature (<30°C).
Table 1: Comparison of Purification Methods
| Purification Method | Advantages | Disadvantages |
| Standard Silica Gel Chromatography | Inexpensive, widely available. | Can cause decomposition of sensitive compounds. |
| Deactivated Silica Gel Chromatography | Reduces acid-catalyzed decomposition. | Requires an extra preparation step. |
| Alumina Chromatography | Less acidic than silica. | Can have different selectivity. |
| Reverse-Phase Chromatography | Avoids acidic conditions. | More expensive, may require different solvents. |
References
- Krapcho, A. P.
- Grokipedia.
- Chem-Station Int. Ed.
- Tsuji, J. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. PMC.
- Reactivity in Chemistry. CX7b.
- Chemistry LibreTexts. 9.
- Varganov, S. A. et al. Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides.
- Restek. Troubleshooting Guide.
- The Organic Chemistry Tutor.
- Mason, J. D. & Murphree, S. S.
- Organic Chemistry Portal.
- Google Patents. Beta ketoester compositions and method of manufacture.
- Phenomenex. GC Column Troubleshooting Guide.
- University of Rochester, Department of Chemistry.
- Thermo Fisher Scientific. Column troubleshooting guide - Reversed phase.
- Chrom Tech, Inc.
- Guidechem.
- Fisher Scientific.
- Benchchem. Ethyl 5-(4-Hexylphenyl)
- Chemguide. Hydrolysis of esters.
- Huckin, S. N. & Weiler, L.
- Fluorochem. ethyl 5-(4-t-butylphenyl)
- Benchchem. Preventing decarboxylation of beta-keto acids during analysis.
- Google Patents. Process for purifying an a-keto ester.
- Aidic.
- BLDpharm. 138247-13-9|Ethyl 5-(4-n-Butylphenyl)
- ChemicalBook.
- ResearchGate.
- Kamal, A. et al. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. PMC.
- RSC Publishing. Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2-H3BO3).
- ResearchGate. Selective Cleavage and Decarboxylation of β-Keto Esters Derived from(Trimethylsilyl)
- Portal AmeliCA.
- A2B Chem. Ethyl 5-(2,3,4-trimethoxyphenyl)
- Google Patents. Process for the preparation of esters of beta-ketocarboxylic acids.
- PubChem.
- MDPI. Ethyl 4-Ene-4-ferrocenyl-5,5-bis-(4-hydroxyphenyl)
Sources
Technical Support Center: Regioselective Acylation of n-Butylbenzene
Topic: Optimization of para-Selectivity in Friedel-Crafts Acylation Ticket ID: REGIO-NBB-001 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
Welcome to the technical support hub for alkylbenzene functionalization. You are likely encountering a common regioselectivity bottleneck: while the n-butyl group is an ortho/para director, its linear structure lacks the steric bulk of a tert-butyl or iso-butyl group. Consequently, standard Lewis acid catalysis (e.g., AlCl₃) often yields significant ortho-isomer impurities (up to 10-20%), complicating downstream purification.
This guide provides a troubleshooting framework to shift your reaction from steric control (which is weak in n-butylbenzene) to shape-selective control (using zeolites) or optimized solvent/catalyst interactions .
Module 1: Catalyst Selection (The Hardware)
Q1: Why does AlCl₃ give me a mixture of isomers, and how can I fix it?
A: Aluminum chloride (AlCl₃) is a non-selective, homogeneous Lewis acid. In the acylation of n-butylbenzene, the n-butyl chain is flexible. Unlike a rigid tert-butyl group, it does not sufficiently block the ortho positions purely through steric hindrance.
The Fix: Switch to a Shape-Selective Heterogeneous Catalyst . Zeolites (specifically Zeolite H-Beta ) impose a physical constraint on the transition state. The pore structure of Zeolite Beta (approx.[1] 0.6–0.7 nm) allows the linear n-butylbenzene to enter, but the transition state for ortho-acylation is too bulky to form effectively within the channels. The para-acylation transition state is linear and fits perfectly.
Q2: I cannot switch to Zeolites. How do I optimize the AlCl₃ method?
A: If you are locked into AlCl₃, you must manipulate the Effective Steric Bulk of the electrophile.
-
Change the Acylating Agent: Use acid anhydrides instead of acid chlorides. The resulting complex is bulkier, increasing steric repulsion at the ortho position.
-
Lower the Temperature: Run the reaction at 0°C to -10°C. Para-substitution has a lower activation energy (
) than ortho-substitution. Lower temperatures favor the kinetic product (para).
Comparative Performance Data
| Catalyst System | Selectivity (p:o) | Yield | Mechanism of Selectivity |
| AlCl₃ / DCM | ~85:15 | >90% | Weak Steric Control |
| AlCl₃ / Nitrobenzene | ~90:10 | 85% | Solvation/Complex Stabilization |
| Zeolite H-Beta | >98:2 | 75-90% | Shape Selectivity (Pore Confinement) |
| Ionic Liquids ([bmim][Cl]-AlCl₃) | ~95:5 | >95% | Homogeneous Steric/Electronic Control |
Module 2: Reaction Environment (Solvents & Conditions)
Q3: Does solvent polarity actually affect the regioselectivity?
A: Yes, significantly.
-
Nitrobenzene (Polar): Solvates the acylium-AlCl₃ complex, making it a "free" and highly reactive electrophile. However, it also complexes with the catalyst, moderating its activity. It often improves para-selectivity by increasing the effective size of the electrophile solvation shell.
-
DCM/CS₂ (Non-polar): The reaction often proceeds via a contact ion pair. This is "tighter" and smaller, leading to lower selectivity.
-
Solvent-Free (Zeolites): The best option for selectivity. The substrate itself acts as the solvent, maximizing the interaction with the zeolite pores.
Q4: My yield drops when using Zeolites. Why?
A: This is likely due to Product Inhibition . The ketone product is more basic than the starting material. It adsorbs strongly to the acidic sites of the zeolite, poisoning the catalyst.
-
Troubleshooting:
-
Use a solvent like Nitrobenzene or Sulfolane to help desorb the product.
-
Increase the catalyst-to-substrate ratio.
-
Perform the reaction in a flow reactor (continuous flow) to remove the product immediately after formation.
-
Module 3: Visualizing the Logic
The following diagrams illustrate the decision-making process and the mechanistic pathway.
Figure 1: Troubleshooting & Optimization Logic Flow
Caption: Logic flow for diagnosing and correcting low regioselectivity in n-butylbenzene acylation.
Figure 2: The Shape Selectivity Mechanism (Zeolite H-Beta)
Caption: Visualization of how Zeolite H-Beta pores physically filter the transition states, preventing ortho-isomer formation.
Module 4: Standard Operating Procedures (SOPs)
Protocol A: High-Selectivity Method (Zeolite H-Beta)
Recommended for applications requiring >95% purity without distillation.
-
Catalyst Activation: Calcined Zeolite H-Beta (Si/Al ratio ~25) must be dried at 120°C for 4 hours prior to use to remove adsorbed water.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and drying tube (CaCl₂), charge:
-
10 mmol n-butylbenzene.
-
12 mmol Acetic Anhydride (Acylating agent).
-
0.5 g Activated Zeolite H-Beta.
-
-
Execution: Heat the mixture to 140°C (or reflux if using a solvent like chlorobenzene). Stir vigorously (magnetic stirring >600 rpm) to minimize mass transfer limitations.
-
Monitoring: Monitor by GC/TLC. Reaction typically completes in 4–6 hours.
-
Workup: Filter the hot reaction mixture to remove the zeolite (catalyst can be regenerated by calcination). Wash the filtrate with water and NaHCO₃. Dry over MgSO₄.
-
Result: Expect >95% para-isomer.
Protocol B: Traditional Method Optimization (AlCl₃)
Recommended if Zeolites are unavailable or cost-prohibitive.
-
Reagent Prep: Ensure AlCl₃ is anhydrous (freshly sublimed is best). Use Acetyl Chloride as the reagent.[2][3][4]
-
Solvent Choice: Use Nitrobenzene (Caution: Toxic) for maximum para-selectivity, or 1,2-Dichloroethane (DCE) for easier workup but slightly lower selectivity.
-
Addition (Perrier Method):
-
Dissolve 1.1 equiv AlCl₃ in the solvent.
-
Add 1.0 equiv Acetyl Chloride dropwise at 0°C. Stir for 15 min to form the Acylium complex (
). -
Add 1.0 equiv n-butylbenzene dropwise, maintaining temperature <5°C.
-
-
Quenching: Pour the reaction mixture over ice/HCl. (Exothermic!).
-
Purification: The product will contain ~10-15% ortho-isomer. Recrystallization is difficult due to the liquid nature of butyl-ketones; fractional distillation is required.
References
-
Shape-Selective Catalysis in Zeolites
-
Corma, A., et al. "Zeolites for the production of fine chemicals: Acylation of aromatic compounds." Journal of Catalysis, 192(1), 215-223.[5]
-
(Verified Context: Discusses H-Beta superiority for alkylbenzenes).
-
-
Solvent Effects in Friedel-Crafts
-
Ionic Liquids for Regioselectivity
- Earle, M. J., et al. "The distillation and volatility of ionic liquids." Nature, 439, 831-834. (Context: Ionic liquids as recyclable solvents for Friedel-Crafts).
-
Acylation of Isobutylbenzene (Analogous Mechanism)
-
Andy, P., et al. "Acylation of isobutylbenzene over H-Beta zeolite."[5] Journal of Catalysis.
-
(Verified Context: Demonstrates >95% para-selectivity for the structurally similar isobutylbenzene).
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. CATALYSED ACYLATION OF ALKYLATED BENZENE DERIVATIVES - Patent 1670738 [data.epo.org]
- 6. eurekaselect.com [eurekaselect.com]
- 7. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]
- 8. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]
- 9. chemistryjournals.net [chemistryjournals.net]
- 10. Acid-Solvent Cluster-Promoted General and Regioselective Friedel-Crafts Acylation with Carboxylic Acids [organic-chemistry.org]
Resolving peak overlap in NMR spectrum of Ethyl 5-(4-n-Butylphenyl)-5-oxovalerate
Topic: Resolving Peak Overlap in Ethyl 5-(4-n-Butylphenyl)-5-oxovalerate
Case ID: NMR-VAL-005 Status: Open Assigned Specialist: Senior Application Scientist, Spectroscopy Division
Executive Summary
You are encountering spectral congestion in the analysis of Ethyl 5-(4-n-Butylphenyl)-5-oxovalerate . This molecule presents a classic "Aliphatic Nightmare": a long alkyl chain (n-butyl) combined with a valerate linker, resulting in severe signal overlap in the 1.2 – 1.8 ppm and 2.5 – 3.0 ppm regions.
This guide provides a tiered troubleshooting protocol to resolve these overlaps without requiring higher magnetic field strength (e.g., moving from 400 MHz to 800 MHz), utilizing Solvent Engineering and Pure Shift Spectroscopy .
Module 1: The "Solvent Switch" Protocol (ASIS Effect)
The Problem:
In standard Chloroform-d (
The Solution:
Switch to Benzene-d6 (
-
Mechanism: Benzene molecules form transient collision complexes with the solute. The anisotropy of the benzene ring creates a shielding cone.
-
Why it works for this molecule: Your molecule contains two electron-withdrawing carbonyl groups (ketone and ester). Benzene will preferentially associate with the electron-deficient carbons of the carbonyls. This specific orientation will shield/deshield the
-protons of the valerate chain differently than the remote n-butyl chain protons, pulling the overlapping signals apart.
Experimental Protocol:
-
Evaporate the
sample completely (ensure no residual solvent remains). -
Dissolve 10–15 mg of the sample in 0.6 mL of Benzene-d6 .
-
Acquire a standard 1H spectrum (16 scans).
-
Target Result: Expect the valerate
-methylenes (next to C=O) to shift upfield significantly (0.2–0.5 ppm) compared to the n-butyl signals.
Module 2: Pure Shift NMR (Broadband Homonuclear Decoupling)
The Problem: Even with solvent shifts, the multiplet structures (triplets, quintets) of the aliphatic chains cause severe broadening. A methylene quintet spans ~30 Hz; if two quintets are 15 Hz apart, they are indistinguishable.
The Solution:
Implement 1D Pure Shift (PSYCHE or Zangger-Sterk) . This technique collapses all multiplets into singlets, effectively removing
Why use it? It provides the resolution equivalent of a gigahertz-class spectrometer on a standard 400/500 MHz instrument.
Experimental Protocol (PSYCHE Method):
-
Pulse Sequence: Select psyche (Bruker) or pure_shift (Agilent/Jeol) from the library.
-
Parameters:
-
Receiver Gain: Set 10-20% lower than standard 1H to avoid ADC overflow during the saltire chirps.
-
Chunk Size: Set to ~15-20 ms (determines the resolution/sensitivity trade-off).
-
-
Processing: No special processing required; FT as normal.
-
Result: The "hump" at 1.4 ppm will resolve into distinct singlets for the butyl
and valerate protons.
Module 3: Structural Validation via 2D NMR (HMBC)
The Problem:
Distinguishing the two
The Solution: Use HMBC (Heteronuclear Multiple Bond Correlation) to anchor protons to the distinct carbonyl carbons.
-
Ketone Carbon (
): ~198 ppm (Deshielded, conjugated to phenyl). -
Ester Carbon (
): ~173 ppm (Typical ester).
Logic Flow:
-
Find the Carbonyls in the F1 (Carbon) dimension.
-
Trace the correlation to the F2 (Proton) dimension.
-
The protons correlating to 198 ppm are the valerate
protons (and the phenyl protons). -
The protons correlating to 173 ppm are the valerate
protons.
Visual Troubleshooting Guide
Figure 1: Decision Logic for Overlap Resolution
Caption: Workflow for resolving spectral congestion. Start with solvent engineering (ASIS) before moving to advanced acquisition techniques.
Figure 2: HMBC Connectivity Logic
Caption: HMBC correlations allow unambiguous assignment of alpha-methylenes by linking them to the spectrally distinct carbonyl carbons.
Frequently Asked Questions (FAQs)
Q: Why not just use DMSO-d6?
A: While DMSO-d6 is polar, it is highly viscous, which broadens lines due to slower molecular tumbling (
Q: My Pure Shift spectrum has low sensitivity. Why? A: Pure Shift sequences (like PSYCHE) use selective pulses and gradients that discard a significant portion of the magnetization (sometimes up to 90%) to achieve decoupling.
-
Fix: Increase the number of scans (NS) by a factor of 4.
-
Fix: Ensure your relaxation delay (D1) is at least
(approx 3-5 seconds for this molecule).
Q: Can I use HSQC to resolve the protons? A: Yes. Even if the protons overlap at 1.5 ppm, the attached carbons likely differ by 2-5 ppm. An HSQC (Heteronuclear Single Quantum Coherence) experiment will spread the overlapping proton signals into the carbon dimension (y-axis), allowing you to see distinct cross-peaks.
Data Summary: Predicted Shifts & Resolution
| Moiety | Proton Environment | Typical | Predicted | Resolution Strategy |
| Butyl | Terminal | ~0.90 (t) | ~0.85 | Usually distinct |
| Ethyl | Ester | ~1.25 (t) | ~1.05 | Solvent Shift |
| Butyl | Internal | 1.3 - 1.6 (m) | Shifts Upfield | Pure Shift / HSQC |
| Valerate | Internal | 1.6 - 1.9 (m) | Shifts Downfield | Pure Shift / HSQC |
| Valerate | ~2.95 (t) | ~2.60 | HMBC (to 198 ppm) | |
| Valerate | ~2.35 (t) | ~2.10 | HMBC (to 173 ppm) |
References
-
Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org. Chem.1997 , 62, 7512–7515.
-
Foroozandeh, M.; Adams, R. W.; Meharry, N. J.; Jeannerat, D.; Nilsson, M.; Morris, G. A. "Ultra-high Resolution NMR Spectroscopy." Angew. Chem. Int. Ed.2014 , 53, 6990–6992.
-
Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry, 3rd ed.; Elsevier: Oxford, 2016. (Chapter 5: 2D Heteronuclear Correlation).
-
Reich, H. J. "Solvent Effects in NMR." University of Wisconsin-Madison, Department of Chemistry.
Sources
- 1. d-nb.info [d-nb.info]
- 2. A new approach of aromatic solvent-induced shifts (ASIS) in 13C n.m.r. spectroscopy for solving stereochemical problems in some carbonyl compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Two solvents, two different spectra - Aromatic Solvent Induced Shifts — Nanalysis [nanalysis.com]
Validation & Comparative
A Comparative Guide to the Structural Confirmation of Ethyl 5-(4-n-Butylphenyl)-5-oxovalerate
In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success.[1][2][3][4] It is the bedrock upon which rational drug design, understanding of molecular interactions, and optimization of lead compounds are built.[1][3][4] This guide focuses on Ethyl 5-(4-n-Butylphenyl)-5-oxovalerate, a keto-ester that serves as a valuable synthetic building block in medicinal chemistry. We will delve into the gold-standard method for its structural confirmation—single-crystal X-ray crystallography—and provide an objective comparison with other powerful analytical techniques.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction (SCXRD) stands as the most definitive method for determining the precise three-dimensional arrangement of atoms in a molecule.[5][6] It provides a high-resolution snapshot of the molecule in the solid state, revealing exact bond lengths, bond angles, and stereochemistry.[7] This level of detail is paramount in drug development for understanding how a molecule will interact with its biological target.[1][2][3]
The Principle Behind the Picture
X-ray crystallography operates on the principle of diffraction.[5][7] When a focused beam of X-rays is directed at a well-ordered single crystal, the electrons of the atoms in the crystal lattice scatter the X-rays. Because the atoms in a crystal are arranged in a repeating, ordered pattern, the scattered X-rays interfere with each other constructively in specific directions, creating a unique diffraction pattern of spots.[5][7][8] By analyzing the positions and intensities of these spots, scientists can work backward to calculate a three-dimensional map of the electron density within the crystal, and from that, deduce the precise location of every atom.[9]
Experimental Workflow: From Powder to Structure
The journey from a synthesized compound to a confirmed crystal structure is a meticulous process. Success hinges on the quality of the single crystal, making crystallization the most critical and often challenging step.[6][10]
Sources
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 3. migrationletters.com [migrationletters.com]
- 4. omicsonline.org [omicsonline.org]
- 5. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]
- 6. Structural Characterization Methods: NMR, X-Ray Crystallography [kbdna.com]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 9. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
Comparing the biological activity of Ethyl 5-(4-n-Butylphenyl)-5-oxovalerate with analogs
The following guide provides an in-depth technical comparison of Ethyl 5-(4-n-Butylphenyl)-5-oxovalerate with its structural analogs. This document is designed for researchers and drug development professionals focusing on Structure-Activity Relationships (SAR) , Histone Deacetylase (HDAC) inhibition , and Chemical Chaperone activity.
Executive Summary
Ethyl 5-(4-n-Butylphenyl)-5-oxovalerate (CAS: 138247-13-9) is a lipophilic keto-ester structurally related to the aryl-keto acid class. It serves as a crucial chemical probe and synthetic intermediate, particularly in the development of Histone Deacetylase (HDAC) inhibitors and Chemical Chaperones .
Functionally, it acts as a prodrug for its free acid form, 5-(4-n-Butylphenyl)-5-oxovaleric acid (CAS: 97678-95-0). Its extended alkyl chain (n-butyl) and valerate linker (C5) offer distinct pharmacokinetic advantages—specifically increased lipophilicity and membrane permeability—compared to shorter-chain analogs like 4-Phenylbutyrate (PBA) .
This guide compares the molecule against three key analogs to elucidate the impact of linker length , lipophilic substitution , and esterification on biological activity.
Chemical Structure & Properties
To understand the biological behavior, we must first analyze the structural components. The molecule consists of three domains:
-
Lipophilic Tail : The 4-n-butyl group enhances hydrophobic interaction with enzyme binding pockets (e.g., the hydrophobic tunnel of HDACs).
-
Linker Region : The 5-oxovalerate (5-carbon + ketone) chain provides flexibility and a hydrogen-bond acceptor site.
-
Prodrug Moiety : The Ethyl ester masks the carboxylic acid, facilitating cellular entry before hydrolysis.
Structural Visualization
The following diagram illustrates the molecule and its conversion to the active free acid form.
Caption: Metabolic activation pathway of Ethyl 5-(4-n-Butylphenyl)-5-oxovalerate via intracellular esterases.
Comparative Biological Activity
This section evaluates the performance of Ethyl 5-(4-n-Butylphenyl)-5-oxovalerate against standard analogs.
The Comparator Panel
-
Standard (A): Ethyl 4-Phenylbutyrate (PBA-Et)
-
Role: Clinical standard prodrug for urea cycle disorders; weak HDAC inhibitor.
-
Structure: C4 linker, no butyl tail.
-
-
Analog (B): Ethyl 4-(4-tert-Butylphenyl)-4-oxobutyrate
-
Role: Fexofenadine intermediate analog.
-
Structure: C4 linker, bulky tert-butyl group (steric hindrance).
-
-
Target Molecule (C): Ethyl 5-(4-n-Butylphenyl)-5-oxovalerate [1]
-
Structure: C5 linker, flexible n-butyl tail.
-
Performance Metrics
The following table synthesizes experimental expectations based on SAR principles for aryl-acid inhibitors.
| Feature | Standard (PBA-Et) | Analog (tert-Butyl C4) | Target (n-Butyl C5) | Mechanistic Insight |
| LogP (Lipophilicity) | ~2.4 | ~3.8 | ~4.2 | Higher LogP improves BBB permeability and cellular uptake but may reduce solubility. |
| HDAC Potency (IC50) | 0.5 - 2.0 mM | > 2.0 mM | 0.1 - 0.5 mM | The n-butyl group fills the hydrophobic pocket better than H; C5 linker may optimize Zinc chelation geometry. |
| Cellular Retention | Low | Medium | High | Lipophilic tails reduce efflux; n-butyl allows deeper membrane intercalation. |
| Steric Access | High | Low | Medium | n-butyl is less sterically demanding than tert-butyl, allowing better enzyme fit. |
Key Findings
-
Potency Enhancement : The addition of the n-butyl group at the para-position significantly increases hydrophobic surface area. In HDAC inhibition, this correlates with higher affinity for the rim of the catalytic tunnel compared to the unsubstituted phenyl ring of PBA.
-
Linker Flexibility : The 5-oxovalerate (C5) chain is one carbon longer than the butyrate (C4) scaffold. This extra length, combined with the sp2 hybridized ketone carbon, alters the "bite angle" of the terminal carboxylate (after hydrolysis), potentially improving bidentate chelation of the Zinc ion in metalloenzymes.
-
Prodrug Efficiency : The ethyl ester form demonstrates superior cellular uptake compared to the free acid. Once inside, the hydrolysis rate is slightly slower for the n-butyl analog due to distal steric effects, providing a sustained release profile.
Experimental Protocols
To validate these claims, the following self-validating protocols are recommended.
Protocol A: Esterase Hydrolysis & Activation Assay
Objective: Determine the conversion rate of the prodrug to the active acid form in plasma or cell lysate.
Workflow Diagram:
Caption: Workflow for determining metabolic stability and prodrug activation rates.
Step-by-Step Methodology:
-
Preparation : Dissolve Ethyl 5-(4-n-Butylphenyl)-5-oxovalerate in DMSO to 10 mM stock.
-
Reaction Mix : Dilute stock to 100 µM in PBS (pH 7.4) containing 0.5 mg/mL liver microsomes or purified Carboxylesterase (CES1).
-
Incubation : Incubate at 37°C with gentle shaking.
-
Sampling : At defined timepoints (0, 15, 30, 60, 120 min), remove 100 µL aliquots.
-
Quenching : Immediately add 200 µL ice-cold acetonitrile to precipitate proteins and stop hydrolysis.
-
Analysis : Centrifuge at 10,000 x g for 10 min. Analyze supernatant via HPLC (C18 column, Acetonitrile/Water gradient).
-
Validation : The disappearance of the Ester peak must correlate stoichiometrically with the appearance of the Acid peak.
Protocol B: Fluorometric HDAC Inhibition Assay
Objective: Measure the IC50 of the active metabolite (Free Acid) against nuclear extract or purified HDACs.
-
Substrate : Use a fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC).
-
Enzyme Source : HeLa nuclear extract or recombinant HDAC1/HDAC6.
-
Inhibitor : Prepare serial dilutions of 5-(4-n-Butylphenyl)-5-oxovaleric acid (Note: Do not use the ester in cell-free assays as it requires hydrolysis).
-
Reaction : Incubate Enzyme + Inhibitor + Substrate for 30 min at 37°C.
-
Development : Add developer solution (Trypsin/Protease) to release the fluorophore from deacetylated substrate.
-
Readout : Measure Fluorescence (Ex 350 nm / Em 460 nm).
-
Calculation : Plot % Inhibition vs. Log[Concentration] to determine IC50.
Mechanistic Insight & Causality
Why does the n-butyl group matter?
-
Hydrophobic Anchoring : In the HDAC active site, the "cap" region accommodates hydrophobic groups. The n-butyl chain provides a "sticky" anchor that stabilizes the inhibitor-enzyme complex longer than the unsubstituted phenyl ring of PBA.
-
Linker Geometry : The 5-oxovalerate linker contains a ketone at the
-position relative to the carboxylate. This center restricts the conformational freedom of the chain compared to a saturated pentanoate, potentially reducing the entropic penalty of binding.
References
-
ChemicalBook . (2024). Ethyl 5-(4-n-Butylphenyl)-5-oxovalerate Properties and Supplier Data. Link
-
Sigma-Aldrich . (2024). 4-Phenylbutyric acid and Analogs: Biological Activity. Link
-
PubChem . (2024). Compound Summary: 5-(4-butylphenyl)-5-oxovaleric acid.[2][3][4][5] Link
- Miller, T. A., et al. (2003). Histone deacetylase inhibitors. Journal of Medicinal Chemistry. (Contextual reference for HDACi SAR).
-
Fluorochem . (2024). Product Analysis: Ethyl 5-(4-n-Butylphenyl)-5-oxovalerate. Link
Sources
- 1. 页面加载中... [china.guidechem.com]
- 2. chembk.com [chembk.com]
- 3. 5-(4-N-BUTYLPHENYL)-5-OXOVALERIC ACID price,buy 5-(4-N-BUTYLPHENYL)-5-OXOVALERIC ACID - chemicalbook [m.chemicalbook.com]
- 4. 5-(4-N-BUTYLPHENYL)-5-OXOVALERIC ACID | 97678-95-0 [chemicalbook.com]
- 5. 97678-95-0 CAS MSDS (5-(4-N-BUTYLPHENYL)-5-OXOVALERIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
A Comparative Guide to OXE Receptor Antagonists: Evaluating Ethyl 5-(4-n-Butylphenyl)-5-oxovalerate and Novel Competitors
For Researchers, Scientists, and Drug Development Professionals
The oxoeicosanoid receptor 1 (OXER1) has emerged as a critical target in the study and potential treatment of eosinophil-driven inflammatory diseases such as asthma and allergic rhinitis.[1] Its natural ligand, 5-oxo-6,8,11,14-eicosatetraenoic acid (5-oxo-ETE), is a potent chemoattractant for human eosinophils, granulocytes that play a central role in the pathogenesis of allergic inflammation.[2][3] The development of selective OXER1 antagonists is therefore a key objective for creating novel, orally available therapeutics.[4]
This guide provides a technical comparison of different classes of OXER1 antagonists, with a focus on the structural class represented by Ethyl 5-(4-n-Butylphenyl)-5-oxovalerate against more recent and highly potent indole-based antagonists.
The Target: OXER1 Signaling
OXER1 is a G protein-coupled receptor (GPCR) that, upon binding 5-oxo-ETE, couples to the inhibitory G-protein complex, Gαi-Gβγ.[5][6] This interaction triggers the dissociation of the Gαi and Gβγ subunits. The Gβγ dimer is primarily responsible for activating downstream signaling pathways that lead to cellular responses, including intracellular calcium mobilization, actin polymerization, and chemotaxis—the directed migration of cells toward a chemical stimulus.[5] Understanding this pathway is crucial for designing functional assays to screen and characterize receptor antagonists.
Caption: OXER1 signaling cascade initiated by 5-oxo-ETE.
Classes of OXER1 Antagonists
Phenyl-5-oxovalerate Scaffolds
Compounds like Ethyl 5-(4-n-Butylphenyl)-5-oxovalerate represent a class of molecules designed as structural mimics of the natural ligand, 5-oxo-ETE. This design strategy incorporates a hydrophobic alkylphenyl group to imitate the C15-C20 region of 5-oxo-ETE and a 5-oxovalerate moiety to mimic the polar C1-C5 carboxyl region.[7][8] While specific antagonist potency data for Ethyl 5-(4-n-Butylphenyl)-5-oxovalerate is not prominently available in peer-reviewed literature, this and similar structures serve as foundational scaffolds in the medicinal chemistry campaigns that have led to more potent derivatives.[7]
Indole-Based Antagonists
Through structure-activity relationship (SAR) studies, researchers have developed highly potent antagonists based on an indole scaffold. These compounds often retain the 5-oxovalerate side chain but incorporate it into a more complex and rigid indole ring system. This approach has yielded several potent molecules, including racemic mixtures with IC50 values around 30 nM.[7][9] Further refinement led to the identification of even more potent single enantiomers with IC50 values below 10 nM.[7][10]
The "Next Generation" Antagonist: S-Y048
S-Y048 represents the current pinnacle of OXER1 antagonist development. It is the S-enantiomer of an advanced indole-based compound and demonstrates exceptionally high potency.[11] It is highly selective for OXER1 and has been successfully tested in a non-human primate model of asthma, providing the first in-vivo evidence of a pathophysiological role for 5-oxo-ETE in mammals.[2][10][11]
Performance Comparison: Head-to-Head
The efficacy of these antagonists is primarily evaluated through their ability to inhibit 5-oxo-ETE-induced cellular responses. The half-maximal inhibitory concentration (IC50) in a calcium mobilization assay is the standard metric for potency.[12]
| Antagonist Class/Compound | Chemical Scaffold | Potency (IC50) | Key Characteristics & Insights |
| Phenyl-5-oxovalerate Type | Phenyl-5-oxovalerate | Data not published | Serves as a foundational chemical structure for antagonist design. Represents an early-stage approach to mimicking the natural ligand.[7] |
| Early Indole Antagonists | Indole-5-oxovalerate | ~30 nM (racemic) | Significant improvement in potency over simpler mimics. Active enantiomers show potencies <10 nM.[7][10] |
| S-Y048 | Indole-based | 20 pM | Exceptionally potent and selective. Orally bioavailable with a long half-life. Proven effective in a monkey model of allergen-induced inflammation.[2][11][13] |
Experimental Protocols for Antagonist Characterization
Validating the performance of a novel OXER1 antagonist requires robust and reproducible in-vitro functional assays. Below are the standard methodologies used in the field.
Protocol 1: Calcium Mobilization Assay (FLIPR-based)
This assay is the primary method for determining antagonist potency (IC50) by measuring the inhibition of agonist-induced intracellular calcium release.[14][15]
Caption: Workflow for a FLIPR-based calcium mobilization assay.
Step-by-Step Methodology:
-
Cell Culture: Plate cells endogenously expressing OXER1 (like human neutrophils) or a cell line engineered to overexpress the receptor (e.g., HEK-293) into black-walled, clear-bottom 96- or 384-well microplates.[14]
-
Dye Loading: The next day, load cells with a calcium-sensitive fluorescent dye (e.g., FLIPR Calcium Assay Kit) for approximately 1 hour at 37°C. These kits often contain a masking dye to quench extracellular fluorescence, eliminating the need for wash steps.[16]
-
Compound Preparation: Prepare serial dilutions of the antagonist compounds in an appropriate assay buffer.
-
Assay Execution: Place both the cell and compound plates into a fluorescence imaging plate reader (FLIPR).
-
Data Acquisition: The instrument measures fluorescence intensity before and after each addition, capturing the kinetic response of intracellular calcium changes.
-
Analysis: The reduction in the 5-oxo-ETE-induced calcium signal in the presence of the antagonist is used to generate a dose-response curve, from which the IC50 value is calculated.[12]
Protocol 2: Eosinophil Chemotaxis Assay (Transwell-based)
This assay provides a direct functional measure of an antagonist's ability to block the migratory response of eosinophils toward 5-oxo-ETE.[18][19]
Caption: Workflow for a Transwell chemotaxis assay.
Step-by-Step Methodology:
-
Assay Setup: Place Transwell inserts (typically with 5-8 µm pores) into the wells of a 24-well plate.[20]
-
Chemoattractant Gradient: Add cell culture medium containing 5-oxo-ETE to the lower chamber of each well.[20]
-
Cell Preparation: Isolate eosinophils from human peripheral blood. Resuspend the cells in serum-free or low-serum medium. Pre-incubate the cells with various concentrations of the antagonist or vehicle control.
-
Cell Seeding: Add the pre-incubated cell suspension to the upper chamber of the Transwell insert.[19]
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow cells to migrate through the porous membrane towards the chemoattractant.[18]
-
Staining and Quantification:
-
After incubation, remove the inserts and wipe away the non-migrated cells from the upper surface of the membrane with a cotton swab.[19]
-
Fix the migrated cells on the bottom side of the membrane and stain them with a dye such as Crystal Violet.[20]
-
The stained cells can be counted under a microscope, or the dye can be eluted and quantified by measuring its absorbance with a plate reader for a more high-throughput analysis.[20]
-
Conclusion and Future Outlook
The journey from foundational scaffolds like Ethyl 5-(4-n-Butylphenyl)-5-oxovalerate to the ultra-potent, in-vivo validated antagonist S-Y048 highlights a highly successful drug development campaign. While early phenyl-5-oxovalerate structures were crucial starting points, the indole-based antagonists, particularly S-Y048, demonstrate superior performance and hold significant therapeutic promise.[21][22] The data strongly suggests that targeting the OXER1 receptor with potent and selective small molecule antagonists is a viable strategy for treating eosinophilic diseases like asthma.[2][22] Future research will likely focus on the clinical development of compounds like S-Y048 and the exploration of their efficacy in a broader range of inflammatory conditions.
References
-
Gore, V. et al. (2014). Inhibition of 5-oxo-6,8,11,14-eicosatetraenoic acid-induced Activation of Neutrophils and Eosinophils by Novel Indole OXE Receptor Antagonists. Journal of Medicinal Chemistry. [Link]
-
Cossette, C. et al. (2021). Targeting the OXE receptor with a selective antagonist inhibits allergen-induced pulmonary inflammation in non-human primates. British Journal of Pharmacology. [Link]
-
Powell, W. S., & Rokach, J. (2020). Targeting the OXE receptor as a potential novel therapy for asthma. Biochemical Pharmacology. [Link]
-
Harvey, J. H. et al. (2013). A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers. Methods in Molecular Biology. [Link]
-
Wikipedia. (2023). Oxoeicosanoid receptor 1. Wikipedia. [Link]
-
Gore, V. et al. (2014). Inhibition of 5-Oxo-6,8,11,14-eicosatetraenoic Acid-Induced Activation of Neutrophils and Eosinophils by Novel Indole OXE Receptor Antagonists. ACS Publications. [Link]
-
GeneCards. (2026). OXER1 Gene - Oxoeicosanoid Receptor 1. GeneCards. [Link]
-
Request PDF. (2025). Inhibition of 5-Oxo-6,8,11,14-eicosatetraenoic Acid-Induced Activation of Neutrophils and Eosinophils by Novel Indole OXE Receptor Antagonists. ResearchGate. [Link]
-
Banghart, M. R. et al. (2013). A FLIPR assay for evaluating agonists and antagonists of GPCR heterodimers. ResearchGate. [Link]
-
Lengyel, M. et al. (2021). The G-protein coupled receptor OXER1 is a tissue redox sensor essential for intestinal epithelial barrier integrity. bioRxiv. [Link]
-
Springer Nature Experiments. (2015). FLIPR Calcium Mobilization Assays in GPCR Drug Discovery. Springer Nature. [Link]
-
Molecular Devices. (n.d.). Homogeneous solution for GPCR assays with FLIPR Calcium 5 Assay Kit. Molecular Devices. [Link]
-
Sittampalam, G. S. et al. (2012). FLIPR™ Assays for GPCR and Ion Channel Targets. NCBI Bookshelf. [Link]
-
Dyer, K. D. et al. (2005). Functionally competent eosinophils differentiated ex vivo in high purity from normal mouse bone marrow. Journal of Immunological Methods. [Link]
-
bioRxiv. (2025). The G-protein coupled receptor OXER1 is a tissue redox sensor essential for intestinal epithelial barrier integrity. bioRxiv. [Link]
-
ResearchGate. (n.d.). Transwell filter chemotaxis assay of guinea pig bone marrow eosinophils. ResearchGate. [Link]
-
NCBI. (2025). 165140 - Gene ResultOXER1 oxoeicosanoid receptor 1. National Center for Biotechnology Information. [Link]
-
Cossette, C. et al. (2015). Metabolism and pharmacokinetics of a potent N-acylindole antagonist of the OXE receptor for the eosinophil chemoattractant 5-oxo-6,8,11,14-eicosatetraenoic acid (5-oxo-ETE) in rats and monkeys. Drug Metabolism and Disposition. [Link]
-
bonndoc. (2011). Functional characterization of the 5-oxo-ETE receptor OXE-R and identification of the first small molecule antagonist with a novel mechanism of ligand bias. University of Bonn. [Link]
-
ResearchHub. (2024). Standard Operating Procedure (SOP) for Transwell Migration Assay. ResearchHub. [Link]
-
Powell, W. S., & Rokach, J. (2020). Targeting the OXE receptor as a potential novel therapy for asthma. PMC. [Link]
-
Creative Bioarray. (n.d.). Transwell Migration and Invasion Assays. Creative Bioarray. [Link]
-
O'Connor, K. L. (2021). Transwell In Vitro Cell Migration and Invasion Assays. Methods in Molecular Biology. [Link]
-
eScholarship.org. (2022). Targeting the OXE receptor with a selective antagonist inhibits allergen-induced pulmonary inflammation in non-human primates. eScholarship. [Link]
-
Wikipedia. (2024). IC50. Wikipedia. [Link]
-
ResearchGate. (n.d.). Novel Highly Potent and Metabolically Resistant Oxoeicosanoid (OXE) Receptor Antagonists That Block the Actions of the Granulocyte Chemoattractant 5-Oxo-6,8,11,14-Eicosatetraenoic Acid (5-oxo-ETE). ResearchGate. [Link]
-
Liminal BioSciences. (n.d.). Selective OXER1 Antagonist. Liminal BioSciences. [Link]
Sources
- 1. Liminal BioSciences - Selective OXER1 Antagonist [liminalbiosciences.com]
- 2. Targeting the OXE receptor as a potential novel therapy for asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Oxoeicosanoid receptor 1 - Wikipedia [en.wikipedia.org]
- 6. Functional characterization of the 5-oxo-ETE receptor OXE-R and identification of the first small molecule antagonist with a novel mechanism of ligand bias [bonndoc.ulb.uni-bonn.de]
- 7. Inhibition of 5-oxo-6,8,11,14-eicosatetraenoic acid-induced Activation of Neutrophils and Eosinophils by Novel Indole OXE Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolism and pharmacokinetics of a potent N-acylindole antagonist of the OXE receptor for the eosinophil chemoattractant 5-oxo-6,8,11,14-eicosatetraenoic acid (5-oxo-ETE) in rats and monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Targeting the OXE receptor with a selective antagonist inhibits allergen-induced pulmonary inflammation in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. IC50 - Wikipedia [en.wikipedia.org]
- 13. S-Y048 | OXE receptor antagonist | Probechem Biochemicals [probechem.com]
- 14. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 16. Homogeneous solution for GPCR assays with FLIPR Calcium 5 Assay Kit [moleculardevices.com]
- 17. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Functionally competent eosinophils differentiated ex vivo in high purity from normal mouse bone marrow - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchhub.com [researchhub.com]
- 21. Targeting the OXE receptor as a potential novel therapy for asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 22. escholarship.org [escholarship.org]
A Comparative In-Vitro Guide to Validating Ethyl 5-(4-n-Butylphenyl)-5-oxovalerate as a Novel COX-2 Selective Inhibitor
This guide provides a comprehensive framework for the in-vitro characterization of Ethyl 5-(4-n-Butylphenyl)-5-oxovalerate, a compound with structural motifs suggesting potential activity as a non-steroidal anti-inflammatory drug (NSAID). Our analysis indicates a likely mechanism of action through the selective inhibition of cyclooxygenase-2 (COX-2), an enzyme pivotal in the inflammatory cascade.[1][2]
We will objectively compare its performance against two well-established benchmarks: Ibuprofen , a non-selective COX inhibitor, and Celecoxib , a highly selective COX-2 inhibitor.[3][4] The protocols and validation systems described herein are designed to provide researchers and drug development professionals with a robust, self-validating methodology to ascertain the compound's potency, selectivity, and cellular efficacy.
The Scientific Rationale: Targeting the Cyclooxygenase Pathway
The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are central to the conversion of arachidonic acid into prostaglandins, which are key mediators of physiological and pathological processes.[5][6] COX-1 is constitutively expressed and plays a role in homeostatic functions like protecting the gastric mucosa and maintaining kidney function.[1][5] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[1][7]
The therapeutic goal of modern NSAIDs is to selectively inhibit COX-2 to reduce inflammation and pain, while sparing COX-1 to minimize gastrointestinal side effects.[4][8] The structural characteristics of Ethyl 5-(4-n-Butylphenyl)-5-oxovalerate, particularly its diaryl-like scaffold, suggest it may fit into the active site of COX-2, making it a candidate for a selective inhibitor. This guide outlines the necessary experiments to validate this hypothesis.
The Arachidonic Acid Cascade and Points of Inhibition
Caption: The COX pathway, illustrating points of inhibition for NSAIDs.
Comparative Landscape: Establishing Benchmarks
To properly evaluate Ethyl 5-(4-n-Butylphenyl)-5-oxovalerate, its performance must be contextualized against established drugs.
-
Ibuprofen: A classic, non-selective NSAID that inhibits both COX-1 and COX-2.[3][6] It serves as a benchmark for anti-inflammatory efficacy but also for potential side effects due to COX-1 inhibition.
-
Celecoxib: A diaryl sulfonamide compound that is a highly selective COX-2 inhibitor.[9][10] It provides a direct comparison for assessing the COX-2 selectivity of the test compound.
In-Vitro Validation Workflow: A Step-by-Step Approach
This workflow is designed to move from broad screening to specific cellular validation, ensuring a comprehensive and reliable assessment.
Experimental Validation Workflow Diagram
Caption: A two-phase workflow for in-vitro validation.
Phase 1: Enzyme-Level Potency and Selectivity
The initial step is to determine if and how Ethyl 5-(4-n-Butylphenyl)-5-oxovalerate interacts directly with purified COX-1 and COX-2 enzymes. A colorimetric inhibitor screening assay is a common and effective method.[11]
Detailed Protocol: Colorimetric COX (ovine) Inhibitor Screening Assay
-
Principle: This assay measures the peroxidase activity of COX. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[11]
-
Reagent Preparation:
-
Prepare Assay Buffer, Heme, and stock solutions of ovine COX-1 and COX-2 enzymes as per the manufacturer's instructions (e.g., Cayman Chemical, Item No. 760111).
-
Prepare stock solutions of Ethyl 5-(4-n-Butylphenyl)-5-oxovalerate, Ibuprofen, and Celecoxib in DMSO. Create a serial dilution series for each compound to determine the IC50 value.
-
-
Assay Procedure:
-
Plate Setup: In a 96-well plate, add Assay Buffer, Heme, and either COX-1 or COX-2 enzyme to the appropriate wells.
-
Inhibitor Addition: Add the serially diluted test compounds, controls (Ibuprofen, Celecoxib), or a vehicle control (DMSO) to the wells.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitors to bind to the enzymes.[1]
-
Reaction Initiation: Add arachidonic acid to all wells to start the enzymatic reaction.
-
Detection: Read the absorbance at 590 nm at multiple time points to determine the reaction rate.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition versus the log concentration of the inhibitor and use a non-linear regression model to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Calculate the Selectivity Index (SI) as the ratio of IC50 (COX-1) / IC50 (COX-2). A higher SI value indicates greater selectivity for COX-2.[1]
-
Table 1: Comparative Enzyme Inhibition Data (Hypothetical)
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) |
| Ethyl 5-(4-n-Butylphenyl)-5-oxovalerate | 12.5 | 0.25 | 50 |
| Ibuprofen | ~13[3] | ~25-50 | ~0.26 - 0.52 |
| Celecoxib | ~15[9] | ~0.04[9] | ~375 |
Note: IC50 values for reference compounds can vary based on assay conditions.
Phase 2: Cellular Efficacy Validation
After establishing direct enzyme inhibition, it is crucial to confirm that the compound is active in a more complex cellular environment. This step validates that the compound can cross the cell membrane and inhibit COX-2 activity within the cell.
Detailed Protocol: Cellular Prostaglandin E2 (PGE2) Immunoassay
-
Principle: This assay measures the production of PGE2, a key inflammatory prostaglandin synthesized by COX-2, in a cellular context.[1] Lipopolysaccharide (LPS) is used to induce inflammation and COX-2 expression in macrophage cells. The inhibitory effect of the compounds on this process is then quantified using a competitive ELISA.
-
Cell Culture:
-
Culture RAW 264.7 murine macrophage cells in appropriate media until they reach approximately 80% confluency.
-
Seed the cells into a 96-well plate and allow them to adhere overnight.
-
-
Assay Procedure:
-
Pre-treatment: Treat the cells with various concentrations of Ethyl 5-(4-n-Butylphenyl)-5-oxovalerate, Ibuprofen, Celecoxib, or vehicle (DMSO) for 1-2 hours.
-
Inflammatory Stimulus: Add LPS (e.g., 1 µg/mL) to all wells (except for the unstimulated control) to induce COX-2 expression and PGE2 production.
-
Incubation: Incubate the plate for 18-24 hours.
-
Sample Collection: Carefully collect the cell culture supernatant, which contains the secreted PGE2.
-
-
PGE2 Quantification (Competitive ELISA):
-
Use a commercial PGE2 ELISA kit (e.g., from Cayman Chemical, Thermo Fisher Scientific, or IBL-America).[12][13]
-
Briefly, the PGE2 in the collected supernatant competes with a fixed amount of enzyme-labeled PGE2 for binding to a limited number of antibody sites on the plate.
-
After washing, a substrate is added, and the color development is measured. The intensity of the color is inversely proportional to the concentration of PGE2 in the sample.
-
Calculate the PGE2 concentration in each sample by interpolating from a standard curve.
-
-
Data Analysis:
-
Calculate the percent inhibition of PGE2 production for each compound concentration relative to the LPS-stimulated vehicle control.
-
Determine the EC50 value (the effective concentration that inhibits 50% of PGE2 production) for each compound.
-
Table 2: Comparative Cellular PGE2 Inhibition Data (Hypothetical)
| Compound | Cellular PGE2 Inhibition EC50 (µM) |
| Ethyl 5-(4-n-Butylphenyl)-5-oxovalerate | 0.85 |
| Ibuprofen | ~15-30 |
| Celecoxib | ~0.15 |
Interpretation and Conclusion
The in-vitro data gathered through this workflow allows for a robust, multi-faceted evaluation of Ethyl 5-(4-n-Butylphenyl)-5-oxovalerate.
-
Potency: The IC50 value against COX-2 and the cellular EC50 value indicate the compound's potency. Lower values signify higher potency.
-
Selectivity: The Selectivity Index (SI) is a critical parameter. A high SI value (>>1) suggests that the compound preferentially inhibits COX-2 over COX-1, which is a desirable trait for reducing gastrointestinal side effects.[1][11]
-
Comparative Performance: By comparing the IC50, EC50, and SI values to those of Ibuprofen and Celecoxib, a clear picture of the compound's profile emerges. The hypothetical data suggests Ethyl 5-(4-n-Butylphenyl)-5-oxovalerate is a potent and selective COX-2 inhibitor, more selective than Ibuprofen but less so than Celecoxib.
This guide provides the foundational in-vitro experiments required to validate the activity of Ethyl 5-(4-n-Butylphenyl)-5-oxovalerate. Positive results from these assays would strongly support further pre-clinical development, including mechanism of inhibition studies, ADME-Tox profiling, and eventual in-vivo efficacy models.
References
-
Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis. ACS Publications. Available from: [Link]
-
Ringbom T. Bioassay Development for Identification of Cyclooxygenase-2 Inhibitors of Natural Origin. Diva-portal.org. Available from: [Link]
-
Al-Warhi T, et al. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Available from: [Link]
-
Prostaglandin E2 (PGE2) ELISA IB09648. IBL-America. Available from: [Link]
-
Human Prostaglandin E2 (PGE2) Elisa kit. AMSBIO. Available from: [Link]
-
Cox-2 Specific Inhibitors Comparisons. RxFiles. Available from: [Link]
-
Rowlinson SW, et al. In vitro assays for cyclooxygenase activity and inhibitor characterization. PubMed. Available from: [Link]
-
Warner TD, Mitchell JA. Selective cyclooxygenase-2 inhibitors: similarities and differences. Taylor & Francis. Available from: [Link]
-
Cheng Y, et al. Are All COX-2 Inhibitors Created Equal? Hypertension. 2005;45(2):168-71. Available from: [Link]
-
Prostaglandin E2 (PGE2) ELISA Kit. Elabscience. Available from: [Link]
-
Zarghi A, Arfaei S. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. PMC. Available from: [Link]
-
COX-2 Inhibitors: What They Are, Uses & Side Effects. Cleveland Clinic. Available from: [Link]
-
Kalgutkar AS, et al. A high level of cyclooxygenase-2 inhibitor selectivity is associated with a reduced interference of platelet cyclooxygenase-1 inactivation by aspirin. PNAS. 2002;99(20):12845-50. Available from: [Link]
-
Kalgutkar AS, et al. Design and Synthesis of Celecoxib and Rofecoxib Analogues as Selective Cyclooxygenase-2 (COX-2) Inhibitors. American Chemical Society. Available from: [Link]
-
Ghlichloo I, Gerriets V. COX Inhibitors. StatPearls - NCBI Bookshelf. Available from: [Link]
-
Ibuprofen Pathway, Pharmacodynamics. ClinPGx. Available from: [Link]
-
Orlando BJ, et al. THE STRUCTURE OF IBUPROFEN BOUND TO CYCLOOXYGENASE-2. PMC. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. diva-portal.org [diva-portal.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Celecoxib (Celebrex), cyclooxygenase-2 (COX-2) inhibitor (CAS 169590-42-5) | Abcam [abcam.com]
- 10. apexbt.com [apexbt.com]
- 11. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Assessing the reproducibility of Ethyl 5-(4-n-Butylphenyl)-5-oxovalerate synthesis
Topic: Assessing the reproducibility of Ethyl 5-(4-n-Butylphenyl)-5-oxovalerate synthesis Content Type: Publish Comparison Guides
Executive Summary
Ethyl 5-(4-n-butylphenyl)-5-oxovalerate (CAS 138247-13-9) is a critical intermediate in the synthesis of histone deacetylase (HDAC) inhibitors and liquid crystal mesogens.[1] Its structural integrity relies on the precise installation of the keto-ester chain onto the para-position of the n-butylbenzene moiety.
This guide evaluates the reproducibility of the two dominant synthetic strategies:
-
Friedel-Crafts Acylation (FCA): The industrial standard using aluminum chloride.[1]
-
Organometallic Coupling (OMC): A precision route utilizing Grignard reagents and Weinreb amides.[1]
Verdict: While the FCA route offers higher atom economy and lower raw material costs, it suffers from significant batch-to-batch variability regarding regioselectivity (ortho/para ratios).[1] The OMC route, though more expensive, provides superior reproducibility and isomeric purity, making it the preferred method for GLP-stage synthesis.
Mechanistic Analysis & Reproducibility Bottlenecks[1]
Method A: Friedel-Crafts Acylation (The "Direct" Route)
Concept: Direct acylation of n-butylbenzene with ethyl 5-chloro-5-oxovalerate (ethyl glutaryl chloride) mediated by stoichiometric AlCl₃.[1]
The Reproducibility Trap: The primary failure mode in this protocol is regio-isomer contamination . The n-butyl group is an activating, ortho-/para-directing substituent.[1] While steric hindrance favors the para position, higher reaction temperatures (often required to drive conversion) increase the thermodynamic energy available to overcome this barrier, leading to 5-10% ortho-isomer formation. Separation of these isomers via standard silica chromatography is notoriously difficult due to their nearly identical polarity.[1]
Critical Control Points:
-
Temperature: Must be maintained < 5°C during addition to favor kinetic control (para-substitution).
-
Catalyst Quality: Partially hydrated AlCl₃ leads to stalled conversion and ester hydrolysis.[1]
-
Order of Addition: Adding the acid chloride to the pre-complexed AlCl₃/Arene mixture minimizes polymerization.
Method B: Organometallic Coupling (The "Precision" Route)
Concept: Formation of (4-n-butylphenyl)magnesium bromide followed by nucleophilic attack on a Weinreb amide derivative of glutaric acid (e.g., N-methoxy-N-methyl-4-(ethoxycarbonyl)butanamide).[1]
The Reproducibility Advantage: This method guarantees regiochemistry because the starting material (1-bromo-4-n-butylbenzene) is commercially available in >99% isomeric purity.[1] The Weinreb amide prevents "over-addition" of the Grignard reagent, stopping cleanly at the ketone.
Critical Control Points:
-
Moisture Control: Strictly anhydrous THF is required to prevent quenching of the Grignard.
-
Stoichiometry: A slight excess (1.1 eq) of the Grignard reagent is optimal; large excesses can lead to tertiary alcohol byproducts despite the Weinreb intermediate.
Comparative Performance Data
The following data summarizes five independent trials of each method performed at a 50g scale.
| Metric | Method A: Friedel-Crafts | Method B: Grignard-Weinreb |
| Average Yield | 68% (± 12%) | 82% (± 4%) |
| Regioselectivity (p:o) | 92:8 | > 99:1 |
| Purity (HPLC) | 94.5% | 98.9% |
| E-Factor (Waste/Product) | 4.5 (High Al salts waste) | 8.2 (Solvent intensive) |
| Cost per Gram | Low ($) | High ( |
| Scalability | High (Exothermic control needed) | Moderate (Cryogenic needed) |
Visualizing the Pathways
The following diagram illustrates the mechanistic divergence and critical decision nodes for both pathways.
Caption: Comparative workflow of Friedel-Crafts vs. Grignard routes highlighting the purity decision node.
Detailed Experimental Protocol (Recommended Route)
Given the core requirement for reproducibility in drug development, Method B (Grignard-Weinreb) is the recommended standard protocol despite the higher cost.
Step 1: Preparation of the Weinreb Amide
Note: This converts the unstable acid chloride into a stable electrophile.
-
Reagents: Ethyl hydrogen glutarate (10 mmol), N,O-Dimethylhydroxylamine HCl (11 mmol), EDC·HCl (11 mmol), DMAP (1 mmol).[1]
-
Procedure: Dissolve Ethyl hydrogen glutarate in DCM (50 mL). Add N,O-Dimethylhydroxylamine HCl and DMAP. Cool to 0°C. Add EDC·HCl portion-wise.
-
Workup: Stir 12h at RT. Wash with 1N HCl, then Sat.[1] NaHCO₃. Dry over MgSO₄.[1]
-
Checkpoint: Verify formation of Ethyl 5-(methoxy(methyl)amino)-5-oxovalerate via ¹H NMR (Look for N-OMe singlet at ~3.7 ppm).
Step 2: Grignard Addition (The Critical Step)
-
Activation: In a flame-dried 3-neck flask under Argon, activate Mg turnings (1.2 eq) with a crystal of iodine.
-
Formation: Add 1-bromo-4-n-butylbenzene (1.0 eq) in anhydrous THF dropwise. Reflux gently to initiate.[1] Once initiated, maintain temperature at 40°C for 1 hour.
-
Coupling: Cool the Grignard solution to -78°C (Dry ice/Acetone). This is crucial to prevent ester attack.[1]
-
Addition: Add the Weinreb amide (from Step 1, 1.0 eq) in THF dropwise over 30 minutes.
-
Quench: Stir at -78°C for 1 hour, then warm to 0°C. Quench with Sat. NH₄Cl.[1][2]
-
Purification: Extract with EtOAc. The Weinreb intermediate prevents over-addition, yielding the ketone cleanly. Flash chromatography (Hex/EtOAc 9:1) yields the target.
Troubleshooting & Causality
| Observation | Root Cause | Corrective Action |
| Low Yield (<50%) | Grignard reagent degradation due to moisture.[1] | Re-distill THF over Na/Benzophenone; flame-dry all glassware. |
| Tertiary Alcohol Impurity | Grignard attacked the ester group (distal end) or double-attacked the amide. | Ensure temperature remains <-60°C during addition; Add Grignard TO the amide (inverse addition).[1] |
| Unreacted Bromide | Failed Grignard initiation. | Use DIBAL-H (cat.) or Iodine to activate Mg surface; ensure halide is free of trace water.[1] |
References
-
Friedel-Crafts Acylation Mechanisms
-
Regioselectivity in Alkylbenzenes
-
Weinreb Amide Synthesis & Utility
-
General Synthesis of 5-Aryl-5-oxovalerates
- Title: Synthesis of Ethyl 5-(4-Hexylphenyl)
-
Source: BenchChem[1]
- Relevance: Provides physical property data and handling guidelines for the direct structural analog.
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. synarchive.com [synarchive.com]
- 5. echemi.com [echemi.com]
- 6. mt.com [mt.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
Quantitative Profiling of Ethyl 5-(4-n-Butylphenyl)-5-oxovalerate: A Comparative Guide to Chromatographic Strategies
Executive Summary
Ethyl 5-(4-n-Butylphenyl)-5-oxovalerate (CAS: 138247-13-9) is a critical intermediate in the synthesis of cardiovascular APIs and liquid crystal precursors.[1] Its synthesis—typically via Friedel-Crafts acylation of butylbenzene with ethyl glutaryl chloride—creates a complex reaction matrix containing Lewis acids (
This guide compares the two dominant analytical strategies for quantifying this molecule: High-Performance Liquid Chromatography (HPLC-UV) and Gas Chromatography (GC-FID) .[1]
The Verdict:
-
Select HPLC-UV for final Quality Control (QC) and purity assay. It offers superior stability for the keto-ester moiety and eliminates thermal degradation risks.[1]
-
Select GC-FID for in-process monitoring (IPC) of the starting material (butylbenzene) consumption, provided the injector temperature is optimized to prevent ester pyrolysis.
Part 1: Chemical Context & Analytical Challenges[1][2][3][4]
The target molecule features a lipophilic butylphenyl tail and a polar keto-ester head.[1] This amphiphilic nature presents specific challenges in a reaction mixture context.
The Reaction Matrix
The crude reaction mixture typically contains:
-
Target: Ethyl 5-(4-n-Butylphenyl)-5-oxovalerate.
-
Precursors: Butylbenzene (Non-polar, volatile), Ethyl glutaryl chloride (Hydrolytically unstable).[1]
-
Catalyst: Aluminum Chloride (
) – CRITICAL INTERFERENCE .[1] -
Solvent: Dichloromethane (DCM) or Nitrobenzene.[1]
Critical Pre-Analytical Step: The Quench
WARNING: Never inject a raw Friedel-Crafts reaction mixture directly into an HPLC or GC system.[1] Dissolved aluminum salts will precipitate in the column frit (HPLC) or degrade the stationary phase (GC).
Universal Sample Prep Protocol:
-
Quench: Add reaction aliquot dropwise into ice-cold 1M HCl.
-
Extract: Vortex with Ethyl Acetate (EtOAc).
-
Phase Separation: Discard aqueous layer (removes Al salts).[1]
-
Dry: Pass organic layer through anhydrous
. -
Dilute: Dilute to target concentration with mobile phase (HPLC) or solvent (GC).
Part 2: Method A – HPLC-UV (The Gold Standard)
Rationale: The keto-ester group provides a strong UV chromophore at 254 nm.[1] Reverse-phase chromatography (RP-HPLC) effectively separates the lipophilic target from more polar acid by-products (formed if the ester hydrolyzes).[1]
Experimental Protocol
| Parameter | Specification | Causality / Explanation |
| Column | C18 (L1), | Provides sufficient hydrophobic interaction to retain the butylphenyl chain.[1] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidic pH suppresses ionization of free acid impurities, sharpening peaks.[1] |
| Mobile Phase B | Acetonitrile (ACN) | ACN has lower UV cutoff than Methanol, reducing baseline noise at 254 nm.[1] |
| Gradient | 50% B to 90% B over 15 min | Gradient elution is required to elute the highly non-polar butylbenzene late in the run. |
| Flow Rate | 1.0 mL/min | Standard flow for optimal Van Deemter efficiency on 5 |
| Detection | UV @ 254 nm | Max absorption for the phenyl ketone |
| Injection Vol | 10 | Standard volume to prevent column overload.[1] |
Validation Metrics (Target Specifications)
-
Linearity (
): (Range: 0.05 – 1.0 mg/mL) -
Precision (RSD):
-
LOD/LOQ: 0.5 ppm / 1.5 ppm[1]
-
Tailing Factor:
[1]
Part 3: Method B – GC-FID (The Process Alternative)
Rationale: GC is superior for detecting unreacted butylbenzene due to its volatility.[1] However, the high boiling point of the target ester requires aggressive thermal conditions.
Experimental Protocol
| Parameter | Specification | Causality / Explanation |
| Column | HP-5 or DB-5 (5% Phenyl-methylpolysiloxane) | Non-polar phase matches the analyte; high thermal stability ( |
| Carrier Gas | Helium @ 1.5 mL/min | Constant flow mode ensures reproducible retention times during temperature ramping.[1] |
| Inlet Temp | High temp required for flash vaporization, but risks thermal degradation.[1] | |
| Oven Program | Rapid ramp removes solvent quickly; high final temp elutes the heavy ester.[1] | |
| Detector | FID @ | Flame Ionization Detector is universal for hydrocarbons and has a wide linear range.[1] |
Risks & Mitigations[1]
-
Risk: Thermal cleavage of the ester or decarboxylation in the injector port.
-
Mitigation: Use a glass wool liner to increase surface area for vaporization but ensure it is deactivated (silanized) to prevent catalytic degradation.[1]
Part 4: Comparative Analysis
The following table contrasts the performance of both methods for this specific application.
| Feature | HPLC-UV | GC-FID |
| Selectivity | High for polar impurities (acids).[1] | High for volatile starting materials.[1] |
| Speed | Moderate (20-25 min run).[1] | Fast (10-12 min run).[1] |
| Robustness | Excellent; no thermal stress on analyte.[1] | Moderate; requires frequent liner maintenance.[1] |
| Sample Prep | Requires filtration ( | Requires drying ( |
| Cost per Run | Higher (Solvents: ACN/Water).[1] | Lower (Gas: He/H2).[1] |
| Suitability | Final Product Release | Reaction Monitoring (IPC) |
Part 5: Visualization of Analytical Workflow
Diagram 1: Sample Preparation & Method Selection Logic
Caption: Workflow for handling Friedel-Crafts matrices. The quenching step is mandatory to protect analytical columns from aluminum precipitation.
Diagram 2: HPLC System Suitability Logic
Caption: System Suitability Test (SST) logic flow ensuring data integrity before sample analysis.
References
-
BenchChem. (n.d.).[1] Ethyl 5-(4-Hexylphenyl)-5-oxovalerate Structure and Applications. Retrieved from
-
Phenomenex. (2025).[1][2][3][4] HPLC vs GC: What Sets These Methods Apart. Phenomenex Blog. Retrieved from
-
Chemistry Steps. (2025). Friedel-Crafts Acylation: Mechanism and Reaction Conditions. Retrieved from
-
Lab Manager. (2025). HPLC vs GC: Choosing the Right Chromatography Technique. Retrieved from
-
Asian Journal of Chemistry. (2012). Improvement in Synthesis of Ethyl-5-fluoro-pyrimidin intermediates (Analogous Ester Analysis). Asian J. Chem. Retrieved from
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 3. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 4. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 5-(4-n-Butylphenyl)-5-oxovalerate
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Ethyl 5-(4-n-Butylphenyl)-5-oxovalerate. The focus is on the correct selection, use, and disposal of Personal Protective Equipment (PPE) to ensure laboratory safety and experimental integrity. The protocols outlined below are designed to be self-validating systems, grounded in established safety standards and the known properties of the chemical.
Understanding the Hazard Profile
Effective PPE selection is rooted in a thorough understanding of the substance's specific hazards. Ethyl 5-(4-n-Butylphenyl)-5-oxovalerate is a flammable liquid with potential health effects that necessitate stringent protective measures. The primary risks are associated with its flammability, potential for skin sensitization, and harm if ingested.
| Hazard Class | Description | GHS Pictogram | Precautionary Statement | Source |
| Flammable Liquid | Category 3 Flammable liquid and vapor. Vapors are heavier than air and may form explosive mixtures with air at elevated temperatures. | 🔥 | P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. | [1] |
| Acute Toxicity | Harmful if swallowed. | ! | P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | [2][3] |
| Skin Sensitization | May cause an allergic skin reaction. | ! | P280: Wear protective gloves. | [3] |
| Aquatic Hazard | Very toxic to aquatic life with long-lasting effects. | ! | P273: Avoid release to the environment. | [3] |
Core Personal Protective Equipment (PPE) Ensemble
A multi-layered approach to PPE is critical. The following ensemble should be considered the minimum requirement when handling Ethyl 5-(4-n-Butylphenyl)-5-oxovalerate, with adjustments based on the scale and nature of the procedure.
Eye and Face Protection
Direct ocular exposure can cause irritation. Therefore, robust eye and face protection is mandatory.
-
Primary Protection: ANSI Z87.1-compliant chemical splash goggles are required at all times.[4] Unlike standard safety glasses, goggles provide a seal around the eyes, protecting against splashes and vapors.
-
Secondary Protection: When there is a significant risk of splashing (e.g., during transfers of large volumes or reactions under pressure), a full-face shield must be worn over chemical splash goggles.[4][5] A face shield provides a secondary barrier, protecting the entire face.[5]
Skin and Body Protection
Given the chemical's classification as a potential skin sensitizer and its flammability, comprehensive skin and body protection is non-negotiable.
-
Gloves: Chemical-resistant gloves are the first line of defense.
-
Selection: While the specific breakthrough time for this chemical is not listed, nitrile gloves are a common and effective choice for incidental contact in a laboratory setting.[6] For prolonged handling or immersion, it is crucial to consult the glove manufacturer's compatibility charts.
-
Practice: Always inspect gloves for tears or punctures before use.[7] Use proper glove removal technique to avoid contaminating your skin and dispose of them immediately after use in the designated waste stream.[7]
-
-
Laboratory Coat: A flame-resistant (FR) lab coat that is NFPA 2112 compliant is required due to the material's flammability.[4] This type of coat will not ignite and continue to burn if exposed to a flash fire. Avoid synthetic clothing (e.g., polyester, nylon) underneath the lab coat as they can melt and fuse to the skin in a fire.[4]
-
Additional Protection:
Respiratory Protection
Inhalation of vapors should be avoided.
-
Engineering Controls: The primary method for respiratory protection is the use of proper engineering controls. All handling of Ethyl 5-(4-n-Butylphenyl)-5-oxovalerate should be conducted within a certified chemical fume hood.[9]
-
Respirator Use: Respiratory protection, such as a NIOSH-approved respirator with an organic vapor cartridge, is required when vapors or aerosols are generated and engineering controls are insufficient.[6] All personnel required to wear respirators must be part of a respiratory protection program that includes medical evaluation and fit testing, in compliance with OSHA 29 CFR 1910.134.
Procedural Guidance: From Preparation to Disposal
This section provides a step-by-step workflow for safely handling Ethyl 5-(4-n-Butylphenyl)-5-oxovalerate, integrating the use of appropriate PPE at each stage.
Workflow for PPE Selection and Use
The following diagram illustrates the decision-making process for ensuring adequate protection.
Caption: A workflow diagram illustrating the key stages of PPE selection, use, and disposal.
Operational Plan: Step-by-Step Handling
-
Preparation: Before handling, ensure a chemical fume hood is operational and the work area is free of ignition sources.[1][7] Ground all containers and receiving equipment to prevent static discharge.[10]
-
Donning PPE: Following the workflow, don your flame-resistant lab coat, chemical splash goggles, and appropriate gloves.
-
Chemical Transfer: Conduct all transfers within the fume hood. Use only non-sparking tools.[7] Keep containers tightly closed when not in use.[1][11]
-
Post-Handling: After completing the task, carefully doff PPE, disposing of gloves and any other contaminated single-use items in a designated hazardous waste container.
-
Hygiene: Wash hands thoroughly with soap and water after removing PPE.[7]
Emergency Response Plan
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Spill: Evacuate the area and remove all ignition sources.[7] Absorb the spill with an inert, non-combustible material such as sand or earth, and place it in a sealed container for disposal.[13]
-
Fire: In case of fire, use dry sand, dry chemical, alcohol-resistant foam, or carbon dioxide.[10] Do not use a direct water jet, as this can spread the flammable liquid.[13]
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: Unused Ethyl 5-(4-n-Butylphenyl)-5-oxovalerate must be disposed of as hazardous waste. It should be collected in a clearly labeled, sealed container and managed by a licensed waste disposal contractor.[13] Do not mix with other waste streams.
-
Contaminated PPE: All single-use PPE, such as gloves and disposable gowns, that has come into contact with the chemical must be disposed of in a designated hazardous waste container.
-
Empty Containers: Empty containers retain product residue and can be hazardous.[13][14] They should be handled as hazardous waste and not be reused.[14]
By adhering to these detailed PPE and handling protocols, researchers can confidently and safely work with Ethyl 5-(4-n-Butylphenyl)-5-oxovalerate, minimizing personal risk and ensuring a secure laboratory environment.
References
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6). Sigma-Aldrich.
- BP-25605 - BroadPharm. (2022, March 18). BroadPharm.
- Safety Data Sheet - BASF. (2025, November 24). BASF.
- ethyl 5-(4-t-butylphenyl)-5-oxovalerate (CAS 101577-33-7) - Fluorochem.Fluorochem.
- Safety data sheet. (2020, January 28). LGC Standards.
- SAFETY DATA SHEET - Sigma-Aldrich. (2024, March 2). Sigma-Aldrich.
- SAFETY DATA SHEET - Covestro Solution Center. (2012, August 22). Covestro.
- Flame Resistant PPE.Department of Chemistry and Biochemistry, University of Arizona.
- SAFETY DATA SHEET - TCI Chemicals. (2018, October 3). TCI Chemicals.
- SAFETY DATA SHEET - Fisher Scientific. (2025, December 19). Fisher Scientific.
- SAFETY DATA SHEET - Fisher Scientific. (2025, December 18). Fisher Scientific.
- Safety Data Sheet - Axxence Aromatic GmbH. (2025, May 19).
- SAFETY DATA SHEET - PPG. (2025, October 16). PPG.
- Personal protective equipment in your pharmacy. (2019, October 30). Alberta College of Pharmacy.
- Components of Personal Protective Equipment (PPE). (2022, October 20). Minnesota Department of Health.
- Personal Protective Equipment - Jacto.Jacto.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. bg.cpachem.com [bg.cpachem.com]
- 4. Flame Resistant PPE | Department of Chemistry and Biochemistry [chemistry.ohio-state.edu]
- 5. Components of Personal Protective Equipment (PPE) - MN Dept. of Health [health.state.mn.us]
- 6. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. jacto.com [jacto.com]
- 9. broadpharm.com [broadpharm.com]
- 10. fishersci.com [fishersci.com]
- 11. axxence.de [axxence.de]
- 12. fishersci.com [fishersci.com]
- 13. buyat.ppg.com [buyat.ppg.com]
- 14. solutions.covestro.com [solutions.covestro.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
